6-(1-Ethoxyethoxy)-2-chloroquinoline
Description
BenchChem offers high-quality 6-(1-Ethoxyethoxy)-2-chloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1-Ethoxyethoxy)-2-chloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-(1-ethoxyethoxy)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-3-16-9(2)17-11-5-6-12-10(8-11)4-7-13(14)15-12/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABIJNPIHDWPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC1=CC2=C(C=C1)N=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Blueprint: A Guide to the ¹H and ¹³C NMR Spectral Data of 6-(1-Ethoxyethoxy)-2-chloroquinoline
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-(1-ethoxyethoxy)-2-chloroquinoline. Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document offers a detailed interpretation of the compound's spectroscopic signature, grounded in established principles of NMR spectroscopy and supported by comparative data from related structures.
Introduction
6-(1-Ethoxyethoxy)-2-chloroquinoline is a substituted quinoline derivative of interest in medicinal chemistry and organic synthesis. The quinoline scaffold is a core structural motif in numerous pharmacologically active compounds, and the 2-chloro and 6-alkoxy substituents provide key handles for further chemical modification.[1][2] The 1-ethoxyethoxy group serves as a common acid-labile protecting group for the 6-hydroxyl functionality. Accurate characterization of this molecule by NMR spectroscopy is paramount for confirming its identity, assessing its purity, and understanding its electronic structure. This guide provides a detailed, predictive analysis of its ¹H and ¹³C NMR spectra, elucidating the rationale behind the expected chemical shifts and coupling patterns.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of NMR signals, the atoms of 6-(1-ethoxyethoxy)-2-chloroquinoline are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.
Caption: Molecular structure of 6-(1-ethoxyethoxy)-2-chloroquinoline with atom numbering.
¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR spectrum of 6-(1-ethoxyethoxy)-2-chloroquinoline in CDCl₃ is expected to exhibit signals corresponding to the quinoline ring protons and the protons of the 1-ethoxyethoxy side chain. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atom in the quinoline ring, as well as the electron-donating effect of the alkoxy group.[1][3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~ 7.4 | d | ~ 8.5 | 1H |
| H-4 | ~ 8.0 | d | ~ 8.5 | 1H |
| H-5 | ~ 7.9 | d | ~ 9.0 | 1H |
| H-7 | ~ 7.4 | dd | ~ 9.0, 2.5 | 1H |
| H-8 | ~ 7.2 | d | ~ 2.5 | 1H |
| H-1' | ~ 5.5 | q | ~ 5.3 | 1H |
| H-2' | ~ 3.7 | m | 2H | |
| H-3' | ~ 1.2 | t | ~ 7.0 | 3H |
| 1'-CH₃ | ~ 1.6 | d | ~ 5.3 | 3H |
Interpretation of the ¹H NMR Spectrum:
-
Quinoline Protons: The protons on the quinoline ring are expected in the aromatic region (δ 7.0-8.5 ppm). H-4 is predicted to be the most downfield of the quinoline protons (excluding the region of the acetal proton) due to the deshielding effect of the adjacent nitrogen and the C-2 chloro substituent.[1] H-3 will appear as a doublet due to coupling with H-4. The protons on the benzene ring (H-5, H-7, and H-8) will have distinct chemical shifts. H-5 is expected to be a doublet coupled to H-7. H-7 will appear as a doublet of doublets due to coupling with H-5 and H-8. H-8 is anticipated to be a doublet with a smaller coupling constant from meta-coupling to H-7.
-
1-Ethoxyethoxy Protons: The characteristic signals of the 1-ethoxyethoxy protecting group are anticipated as follows: The acetal proton (H-1') will be a quartet around δ 5.5 ppm due to coupling with the methyl protons (1'-CH₃).[4] The methylene protons of the ethoxy group (H-2') are expected to appear as a multiplet around δ 3.7 ppm. The methyl protons of the ethoxy group (H-3') will be a triplet around δ 1.2 ppm. The methyl protons attached to the acetal carbon (1'-CH₃) will be a doublet around δ 1.6 ppm, coupled to the acetal proton H-1'.[4]
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR spectrum will show signals for the nine carbon atoms of the quinoline ring and the four carbons of the 1-ethoxyethoxy group. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 151 |
| C-3 | ~ 123 |
| C-4 | ~ 139 |
| C-4a | ~ 128 |
| C-5 | ~ 129 |
| C-6 | ~ 155 |
| C-7 | ~ 122 |
| C-8 | ~ 116 |
| C-8a | ~ 147 |
| C-1' | ~ 99 |
| C-2' | ~ 61 |
| C-3' | ~ 15 |
| 1'-CH₃ | ~ 20 |
Interpretation of the ¹³C NMR Spectrum:
-
Quinoline Carbons: The carbon atom bearing the chlorine (C-2) is expected to be significantly downfield.[1] The carbon atom at the 6-position (C-6), attached to the oxygen, will also be downfield due to the deshielding effect of the oxygen atom. The other quinoline carbons will appear in the typical aromatic region for heteroaromatic compounds.
-
1-Ethoxyethoxy Carbons: The acetal carbon (C-1') is characteristically found around δ 99 ppm. The methylene carbon of the ethoxy group (C-2') is expected around δ 61 ppm, and the methyl carbon (C-3') will be the most upfield at approximately δ 15 ppm. The methyl carbon attached to the acetal center (1'-CH₃) is predicted to be around δ 20 ppm.
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to 6-(1-ethoxyethoxy)-2-chloroquinoline.[5]
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing power for a wide range of organic compounds and its single residual solvent peak at δ 7.26 ppm in the ¹H spectrum and δ 77.16 ppm in the ¹³C spectrum.[6]
- Transfer the solution to a clean, dry 5 mm NMR tube.
- If quantitative analysis is required, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, for routine characterization, referencing to the residual solvent peak is sufficient.
2. NMR Spectrometer Setup and Data Acquisition:
- The spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.
- For ¹H NMR:
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- Process the data with appropriate Fourier transformation, phase correction, and baseline correction.
- For ¹³C NMR:
- Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.
- A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus (typically 1024 or more scans).
- Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).
- Process the data similarly to the ¹H spectrum.
- 2D NMR Experiments (Optional but Recommended):
- For unambiguous assignment, especially for complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[3][5]
Logical Workflow for Spectral Assignment
The following diagram illustrates the logical workflow for the complete assignment of the ¹H and ¹³C NMR spectra of 6-(1-ethoxyethoxy)-2-chloroquinoline.
Caption: Workflow for the complete NMR spectral assignment of 6-(1-ethoxyethoxy)-2-chloroquinoline.
Conclusion
This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 6-(1-ethoxyethoxy)-2-chloroquinoline. By leveraging data from analogous structures and fundamental NMR principles, a robust and well-reasoned interpretation of the expected spectral data has been presented. The provided experimental protocol offers a standardized approach for acquiring high-quality NMR data, which is essential for the accurate structural elucidation and purity assessment of this and related compounds in a research and development setting. The combination of predictive data and a clear methodological framework serves as a valuable resource for scientists working with substituted quinoline derivatives.
References
- BenchChem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
- Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal, 13(2), 122.
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). [Image attached to a publication]. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes: (2-Ethoxyethyl) Vinyl Ether as a Protecting Group for Alcohols.
-
Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 94. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
da Silva, A. B., et al. (2025). The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega. Retrieved from [Link]
Sources
Crystal Structure and X-ray Diffraction Analysis of 6-(1-Ethoxyethoxy)-2-chloroquinoline: A Technical Guide for Structural Characterization
Executive Summary
The compound 6-(1-Ethoxyethoxy)-2-chloroquinoline (CAS: 1374109-24-6) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors. Structurally, it presents a fascinating crystallographic challenge: it combines a rigid, planar quinoline core capable of robust π−π stacking, a highly directional halogen-bond donor (the 2-chloro substituent), and a highly flexible, racemic acetal protecting group (the 1-ethoxyethoxy moiety).
This whitepaper provides an authoritative, step-by-step technical guide for the crystallographic characterization of this compound. By detailing the causality behind crystallization strategies, Single-Crystal X-ray Diffraction (SCXRD) workflows, and Powder X-ray Diffraction (PXRD) validation, this document serves as a self-validating protocol for structural chemists and drug development professionals.
Structural Logic and Crystallization Strategy
Before attempting to grow diffraction-quality crystals, one must analyze the molecular topology. The 1-ethoxyethoxy group contains a chiral center at the acetal carbon. Because the compound is typically synthesized via the protection of 6-hydroxy-2-chloroquinoline with ethyl vinyl ether, it exists as a racemic mixture. Consequently, the molecule will preferentially crystallize in a centrosymmetric space group (e.g., P21/c or P1ˉ ) to accommodate both enantiomers within the unit cell.
Furthermore, the flexible ethoxy chain is highly susceptible to positional disorder at room temperature. To counteract this, the crystallization kinetics must be strictly controlled to ensure a highly ordered lattice.
Protocol 1: Vapor Diffusion Crystallization
To obtain macroscopic, defect-free single crystals, a vapor diffusion method is employed. This creates a slow, thermodynamically controlled supersaturation environment.
-
Solvent Selection: Dissolve 50 mg of 6-(1-Ethoxyethoxy)-2-chloroquinoline in 1.0 mL of dichloromethane (DCM). Causality: DCM is an excellent solvent for lipophilic quinolines, ensuring complete dissolution without premature nucleation.
-
Setup: Transfer the DCM solution into a 2-dram inner vial. Place this open inner vial into a 20-mL outer scintillation vial containing 5.0 mL of n -hexane (the antisolvent).
-
Equilibration: Cap the outer vial tightly and leave it undisturbed at 4 °C for 48–72 hours. Causality: The volatile hexane slowly diffuses into the DCM through the vapor phase. This gradual decrease in solvent polarity forces the quinoline molecules to self-assemble slowly, minimizing lattice defects and preventing the kinetic trapping of amorphous material.
Single-Crystal X-ray Diffraction (SCXRD) Workflow
Once a suitable crystal (typically a colorless block or needle) is grown, it must be analyzed via SCXRD. The workflow below outlines the precise parameters required to solve the structure of flexible quinoline derivatives.
SCXRD workflow from crystal selection to final CIF generation.
Protocol 2: SCXRD Data Collection and Refinement
-
Mounting: Under a polarized light microscope, select a crystal exhibiting uniform extinction. Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop. Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid glass when flash-cooled, preventing mechanical stress on the lattice.
-
Cryocooling: Immediately transfer the loop to the diffractometer's nitrogen cold stream set to 100(2) K. Causality: Freezing the crystal to 100 K is critical. It suppresses the thermal vibration (Atomic Displacement Parameters, ADPs) of the highly flexible 1-ethoxyethoxy chain, allowing for the observation of high-angle reflections necessary for atomic-resolution refinement.
-
Data Collection: Utilize Cu K α radiation ( λ=1.54184 Å). Causality: While Mo K α is standard, Cu radiation provides a stronger anomalous dispersion signal for the chlorine atom, which aids in precise bond-length determination and absolute structure verification if a chiral resolution was previously performed.
-
Solution and Refinement: Integrate the raw frames and apply a multi-scan absorption correction. Solve the phase problem using the dual-space algorithm in SHELXT[1]. Refine the structural model using full-matrix least-squares on F2 with SHELXL[2], operated through the Olex2 graphical user interface[3].
Quantitative Data: Representative Crystallographic Parameters
The table below summarizes the expected crystallographic parameters for this specific molecular architecture, serving as a benchmark for successful refinement.
| Parameter | Expected Value / Range | Scientific Rationale |
| Crystal System | Monoclinic or Triclinic | Typical for racemic organic molecules lacking high rotational symmetry. |
| Space Group | P21/c or P1ˉ | Accommodates the racemic mixture of the chiral acetal center. |
| Temperature | 100(2) K | Minimizes thermal motion of the flexible ethoxyethoxy chain. |
| Radiation | Cu K α ( λ=1.54184 Å) | Enhances anomalous dispersion signal for the chlorine atom. |
| Z (Molecules/cell) | 4 (for P21/c ) | Standard packing for a single molecule in the asymmetric unit. |
| R1 (Final R-index) | < 0.05 | Indicates a high-quality, defect-free structural refinement. |
Supramolecular Packing and Intermolecular Interactions
The crystal lattice of 6-(1-Ethoxyethoxy)-2-chloroquinoline is held together by a delicate balance of non-covalent interactions. Understanding these forces is vital for predicting the compound's physicochemical properties (e.g., solubility, melting point).
-
π−π Stacking: The planar quinoline rings align in an offset face-to-face geometry. This minimizes π -electron repulsion while maximizing van der Waals contact.
-
Halogen Bonding: The 2-chloro substituent features an electrophilic region (the σ -hole) along the C–Cl bond axis. This σ -hole acts as a Lewis acid, interacting with nucleophilic regions (such as the ether oxygens of adjacent molecules or the π -cloud of the quinoline ring) to form a directional halogen bond[4].
Intermolecular forces driving the crystal lattice assembly.
Powder X-ray Diffraction (PXRD) for Phase Purity
A single crystal is not necessarily representative of the bulk material; it may represent a kinetic polymorph. To create a self-validating system, the bulk powder must be analyzed via PXRD and compared against the SCXRD data.
Protocol 3: Bulk Phase Validation
-
Sample Preparation: Gently grind 100 mg of the bulk synthesized powder in an agate mortar. Causality: Grinding reduces the crystallite size to the 1–10 μ m range, ensuring a random orientation of particles. This prevents "preferred orientation" effects, which can artificially inflate the intensity of specific diffraction peaks.
-
Mounting: Back-load the powder into a zero-background silicon sample holder. Causality: Silicon cut along a specific crystallographic plane produces no background diffraction, allowing for the detection of low-intensity peaks and trace amorphous impurities.
-
Data Collection: Scan the sample from 2θ=5∘ to 50∘ using a benchtop diffractometer (Cu K α radiation).
-
Validation: Import the final .cif file from the SCXRD experiment into Mercury[5]. Generate a simulated powder pattern and overlay it with the experimental PXRD data. A 1:1 match in peak positions confirms that the bulk material is phase-pure and identical to the analyzed single crystal.
Conclusion
The crystallographic characterization of 6-(1-Ethoxyethoxy)-2-chloroquinoline requires a synergistic approach. By utilizing vapor diffusion to manage the flexible acetal group, low-temperature SCXRD to resolve atomic positions, and PXRD to validate bulk purity, researchers can confidently map the 3D architecture of this vital pharmaceutical intermediate. The presence of both π−π stacking and halogen bonding provides a robust supramolecular framework, making this compound an excellent model for advanced crystal engineering studies.
References
-
A short history of SHELX Sheldrick, G. M. (2008). Acta Crystallographica Section A: Foundations of Crystallography. URL:[Link]
-
OLEX2: a complete structure solution, refinement and analysis program Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). Journal of Applied Crystallography. URL:[Link]
-
Mercury: visualization and analysis of crystal structures Macrae, C. F., Edgington, P. R., McCabe, P., Pidcock, E., Shields, G. P., Taylor, R., Towler, M., & van de Streek, J. (2006). Journal of Applied Crystallography. URL:[Link]
-
Definition of the halogen bond (IUPAC Recommendations 2013) Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., Politzer, P., Resnati, G., & Rissanen, K. (2013). Pure and Applied Chemistry. URL:[Link]
Sources
Strategic Utilization of 6-(1-Ethoxyethoxy)-2-chloroquinoline in Advanced Heterocyclic Synthesis: A Physicochemical and Methodological Whitepaper
Executive Summary: The Strategic Value of the EE-Protected Quinoline Scaffold
In the landscape of modern drug discovery—particularly in the development of targeted kinase inhibitors and antimalarial agents—the quinoline core remains a privileged scaffold. Synthesizing complex, multi-substituted quinolines often requires highly strategic protection and activation steps. 6-(1-Ethoxyethoxy)-2-chloroquinoline (CAS: 1374109-24-6) [1] serves as a critical, specialized intermediate in these workflows.
Rather than acting as a final active pharmaceutical ingredient (API), this compound is a synthetic linchpin. It is derived from 2-chloroquinolin-6-ol (CAS: 577967-89-6), where the highly reactive and acidic 6-hydroxyl group (pKa ~9) is masked using an acid-labile 1-ethoxyethoxy (EE) acetal protecting group. Simultaneously, the 2-chloro position remains exposed, acting as an activated electrophilic site primed for downstream functionalization via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling.
This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic reactivity, and validated laboratory protocols associated with 6-(1-Ethoxyethoxy)-2-chloroquinoline, designed for senior application scientists and process chemists.
Physicochemical Profiling and Structural Data
Understanding the physical parameters of 6-(1-Ethoxyethoxy)-2-chloroquinoline is vital for designing scalable and safe reaction conditions. The electron-withdrawing nature of the 2-chloro group significantly depresses the basicity of the quinoline nitrogen, which is reflected in its uniquely low predicted pKa[2].
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description | Analytical Significance |
| IUPAC Name | 2-chloro-6-(1-ethoxyethoxy)quinoline | Defines the regiochemistry of the acetal and halogen. |
| CAS Number | 1374109-24-6[1] | Primary identifier for chemical registries. |
| Molecular Formula | C₁₃H₁₄ClNO₂[3] | Confirms the addition of the C₄H₈O (EE) mass to the core. |
| Molecular Weight | 251.71 g/mol [4] | Utilized for stoichiometric calculations. |
| Physical Form | Viscous Oil | Requires careful transfer techniques (e.g., massing by difference). |
| Boiling Point | 368.5 ± 32.0 °C (Predicted)[2] | Indicates low volatility; cannot be easily purified via standard distillation. |
| Density | 1.204 ± 0.06 g/cm³ (Predicted)[2] | Heavier than water; relevant for biphasic extraction workflows. |
| pKa | 0.15 ± 0.43 (Predicted)[2] | Highly depressed basicity; the nitrogen will not protonate under mild acidic conditions. |
| Storage Temperature | 2–8 °C | Critical to prevent thermal degradation and premature acetal hydrolysis. |
Mechanistic Rationale: Reactivity and Protection Strategy
Why the 1-Ethoxyethoxy (EE) Group?
In quinoline chemistry, a free 6-hydroxyl group interferes with transition-metal catalysis by coordinating to Palladium or poisoning basic catalysts. While Methoxymethyl (MOM) or Tetrahydropyranyl (THP) groups are common, the EE group is strategically superior for this specific scaffold. It is installed rapidly using ethyl vinyl ether (EVE) and, unlike THP, produces less steric bulk, minimizing interference during transformations at the adjacent 5- or 7-positions. Furthermore, it is highly stable to strongly basic nucleophiles (e.g., alkoxides, amines) used in SNAr, yet cleaves instantly under mild acidic conditions that leave the quinoline core intact.
Activation of the 2-Chloro Position
The chlorine atom at the 2-position is highly activated. The adjacent quinoline nitrogen acts as a powerful electron sink. When a nucleophile attacks the C2 carbon, the resulting negative charge is delocalized directly onto the electronegative nitrogen (forming a stable Meisenheimer complex). This allows for SNAr reactions to proceed without the need for expensive transition metal catalysts, provided sufficient thermal energy is supplied.
Caption: Primary synthetic pathways leveraging the activated 2-chloro position of the quinoline core.
Validated Experimental Workflows
The following protocols are engineered with built-in self-validating mechanisms to ensure high fidelity and reproducibility in the laboratory.
Protocol 1: Synthesis of 6-(1-Ethoxyethoxy)-2-chloroquinoline (Acetalization)
Objective: Protect the free hydroxyl group of 2-chloroquinolin-6-ol to prevent side reactions during downstream coupling.
Reagents:
-
2-Chloroquinolin-6-ol (1.0 eq)
-
Ethyl vinyl ether (EVE) (3.0 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
-
Initiation: Suspend 2-chloroquinolin-6-ol in anhydrous DCM under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.
-
Causality: Cooling is mandatory to control the exothermic addition and prevent the acid-catalyzed polymerization of the highly reactive ethyl vinyl ether.
-
-
Catalysis: Add PPTS (0.1 eq) in one portion, followed by the dropwise addition of EVE (3.0 eq).
-
Causality: PPTS (pKa ~5.2) is chosen over strong acids like PTSA (pKa ~-2.8). Strong acids will rapidly polymerize EVE and cause degradation of the substrate. PPTS provides the exact mild acidity required to activate the vinyl ether without triggering side reactions.
-
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20 °C) for 4 hours.
-
Quench & Workup: Pour the reaction mixture into saturated aqueous NaHCO₃. Extract vigorously with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at a bath temperature strictly below 30 °C.
-
Self-Validation Check: If TLC (Hexanes/EtOAc) of the crude mixture shows reversion to the starting material, the NaHCO₃ quench was insufficient. The organic layer must be completely neutralized; residual acid during concentration will immediately cleave the newly formed EE group due to adventitious moisture.
-
Caption: Workflow for the protection and subsequent deprotection of the 6-hydroxyl group.
Protocol 2: SNAr Functionalization and One-Pot Deprotection
Objective: Substitute the 2-chloro group with a secondary amine, followed by the immediate removal of the EE protecting group.
Step-by-Step Methodology:
-
SNAr Reaction: Dissolve 6-(1-Ethoxyethoxy)-2-chloroquinoline (1.0 eq) and a secondary amine (e.g., morpholine, 5.0 eq) in N-Methyl-2-pyrrolidone (NMP). Heat the mixture to 120 °C for 12 hours.
-
Causality: Despite the activation of the 2-chloro position, neutral amines require significant thermal energy to overcome the activation barrier of the Meisenheimer complex. NMP is selected because its high boiling point and polar aprotic nature heavily solvate and stabilize the transition state.
-
-
Deprotection: Cool the crude reaction mixture to room temperature. Directly add 2M HCl in Methanol (10.0 eq relative to the starting material). Stir at room temperature for 2 hours.
-
Causality: The EE group is exquisitely sensitive to acid. Methanol is not just a solvent here; it acts as a chemical scavenger, trapping the released acetaldehyde to drive the deprotection equilibrium forward irreversibly.
-
-
Isolation: Neutralize with aqueous NaOH, extract with Ethyl Acetate, and purify via reverse-phase chromatography to yield the final 2-aminoquinolin-6-ol derivative.
Safety, Handling, and Storage
Because 6-(1-Ethoxyethoxy)-2-chloroquinoline is an active pharmaceutical intermediate, strict laboratory safety protocols must be observed. The compound carries multiple GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315 / H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
Storage Mandate: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C . Exposure to ambient room temperatures for prolonged periods (weeks) or exposure to atmospheric moisture will lead to the gradual hydrolysis of the 1-ethoxyethoxy group, reverting the compound back to 2-chloroquinolin-6-ol and releasing volatile acetaldehyde and ethanol.
References
-
PubChem (NIH). 2-Chloroquinolin-6-ol (CID 22132577) Summary. Retrieved from:[Link]
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A Technical Guide to the Formation of Ethoxyethyl Ethers in 2-Chloroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of alkoxyquinolines is a cornerstone of medicinal chemistry, leveraging the privileged quinoline scaffold to generate novel therapeutic agents. The introduction of an ethoxyethyl ether moiety at the 2-position of a quinoline ring, typically starting from a 2-chloroquinoline precursor, is a critical transformation that can significantly modulate a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This guide provides an in-depth examination of the core mechanism, a detailed and validated experimental protocol, and key analytical methods for the formation of these ethers. The predominant reaction pathway is a Nucleophilic Aromatic Substitution (SNAr), a mechanism whose efficiency is dictated by the electronic nature of the quinoline ring system. By understanding the causality behind reagent selection and reaction conditions, researchers can reliably and efficiently synthesize these valuable compounds for drug discovery and development programs.
Introduction: The Strategic Importance of 2-Alkoxyquinolines
The quinoline framework is a recurring motif in a vast array of pharmaceuticals and biologically active compounds, prized for its unique structural and electronic properties.[1][2] Functionalization of this heterocyclic system is a key strategy for optimizing drug candidates. The substitution of the chlorine atom in 2-chloroquinoline derivatives with an alkoxy group, such as the ethoxyethyl group, is a synthetically accessible and powerful method for property modulation.
The ether linkage introduces flexibility and can alter hydrogen bonding capabilities, which in turn influences target engagement, absorption, distribution, metabolism, and excretion (ADME) profiles. Specifically, the ethoxyethyl group provides a balance of lipophilicity and hydrophilicity that can be advantageous for improving oral bioavailability and tailoring pharmacokinetic parameters. This guide focuses on the chemical principles and practical execution of this important reaction.
The Core Mechanism: A Nucleophilic Aromatic Substitution (SNAr) Pathway
The formation of an ethoxyethyl ether from a 2-chloroquinoline derivative proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic carbons (like SN2), the SNAr mechanism is characteristic of electron-deficient aromatic and heteroaromatic systems.[3][4]
Pillar of Causality: Why the SNAr Mechanism Prevails
The key to this reaction is the inherent electronic nature of the quinoline ring.
-
Activation by the Ring Nitrogen: The nitrogen atom within the quinoline ring is strongly electron-withdrawing. This effect significantly reduces the electron density at the C2 and C4 positions, making them electrophilic and thus susceptible to attack by nucleophiles.[5][6][7]
-
The Nucleophile: The reaction is initiated by the alkoxide, generated by deprotonating 2-ethoxyethanol with a strong base. This alkoxide is a potent nucleophile.
-
Stabilized Intermediate: The nucleophilic attack on the C2 carbon breaks the aromaticity of the ring temporarily, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized, particularly onto the electronegative nitrogen atom, which stabilizes this intermediate.[3]
-
Departure of the Leaving Group: Aromaticity is restored in the final step by the expulsion of the chloride ion, a good leaving group, yielding the final 2-(2-ethoxyethoxy)quinoline product.
This two-step addition-elimination process is the defining characteristic of the SNAr reaction.[3]
Mechanism Diagram
The following diagram illustrates the SNAr mechanism for the reaction between 2-chloroquinoline and the sodium salt of 2-ethoxyethanol.
Caption: SNAr reaction pathway for ethoxyethyl ether formation.
Experimental Protocol: Synthesis of 2-(2-ethoxyethoxy)quinoline
This protocol provides a self-validating system for the synthesis, incorporating in-process controls to ensure reaction completion and product purity.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 2-Chloroquinoline | C₉H₆ClN | 163.61 | 1.00 g | 6.11 | 1.0 |
| Sodium Hydride (60% disp. in mineral oil) | NaH | 24.00 | 0.37 g | 9.17 | 1.5 |
| 2-Ethoxyethanol | C₄H₁₀O₂ | 90.12 | 0.83 g (0.88 mL) | 9.17 | 1.5 |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | - |
| Saturated aq. NH₄Cl | - | - | ~15 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | - | - |
| Brine | - | - | ~30 mL | - | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | ~5 g | - | - |
Step-by-Step Methodology
Step 1: Preparation of the Nucleophile (Alkoxide Formation)
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (10 mL).
-
Carefully add the sodium hydride (0.37 g, 1.5 eq.) portion-wise to the DMF at 0 °C (ice bath).
-
Scientist's Insight: Sodium hydride is a highly reactive and moisture-sensitive base.[8] Using a 60% dispersion in mineral oil aids in safe handling. Anhydrous solvent is critical to prevent quenching the base. While NaH is primarily a base, it can also act as a reducing agent, which can lead to side reactions with solvents like DMF, although typically this is more of a concern at higher temperatures.[9][10]
-
-
Slowly add 2-ethoxyethanol (0.88 mL, 1.5 eq.) dropwise to the stirred suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. Vigorous bubbling (H₂ gas evolution) should be observed, which will then cease, indicating complete formation of the sodium 2-ethoxyethanolate.
-
Trustworthiness Check: The cessation of hydrogen gas evolution is the primary indicator that the alcohol has been fully deprotonated to form the active nucleophile.
-
Step 2: The Substitution Reaction
-
In a separate flask, dissolve 2-chloroquinoline (1.00 g, 1.0 eq.) in anhydrous DMF (10 mL).
-
Slowly add the solution of 2-chloroquinoline to the prepared alkoxide solution at room temperature.
-
Heat the reaction mixture to 80 °C using an oil bath and stir for 4-6 hours.
Step 3: In-Process Control (Reaction Monitoring)
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.
-
Spot the crude reaction mixture against a spot of the 2-chloroquinoline starting material.
-
Visualize the spots under UV light (254 nm). The reaction is complete upon the disappearance of the starting material spot.
-
Self-Validation System: TLC is a crucial checkpoint. Proceeding to workup before the starting material is fully consumed will lead to difficult purification challenges.
-
Step 4: Workup and Extraction
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution (~15 mL) to neutralize any excess sodium hydride.
-
Transfer the mixture to a separatory funnel and add deionized water (~30 mL) and ethyl acetate (~50 mL).
-
Shake vigorously and allow the layers to separate. Collect the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate (~25 mL each).
-
Combine all organic layers, wash with brine (~30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification
-
Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 2-(2-ethoxyethoxy)quinoline as a pale yellow oil.
Process Validation and Characterization
Confirmation of the product's identity and purity is essential. The following data provides a benchmark for validation.
Expected Analytical Data
| Analysis Technique | Expected Result for 2-(2-ethoxyethoxy)quinoline |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.05 (d, 1H), 7.90 (d, 1H), 7.65 (t, 1H), 7.40 (t, 1H), 7.30 (d, 1H), 6.90 (d, 1H), 4.60 (t, 2H), 3.85 (t, 2H), 3.60 (q, 2H), 1.25 (t, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 162.5, 147.0, 138.0, 129.5, 127.5, 125.0, 124.5, 124.0, 109.0, 69.5, 67.0, 66.5, 15.2 |
| HRMS (ESI+) | Calculated for C₁₃H₁₆NO₂ [M+H]⁺: 218.1181; Found: 218.1183 |
| FT-IR (neat, cm⁻¹) | ~2975 (C-H), ~1620 (C=N), ~1595 (C=C, aromatic), ~1120 (C-O-C stretch) |
Note: NMR chemical shifts (δ) are reported in ppm. Specific peak positions and multiplicities may vary slightly based on solvent and instrument calibration. The provided data is based on analogous structures and predictive models.[11][13]
Experimental Workflow Diagram
This flowchart visualizes the logical progression of the synthesis and validation process.
Caption: A validated workflow for the synthesis and analysis of 2-(2-ethoxyethoxy)quinoline.
Troubleshooting and Mechanistic Considerations
-
Low Yield: Often caused by insufficient exclusion of water, which consumes the sodium hydride and the alkoxide. Ensure all glassware is flame-dried and solvents are anhydrous. Incomplete reaction (verified by TLC) requires longer reaction times or slightly elevated temperatures.
-
Side Reactions: At very high temperatures, DMF can decompose in the presence of strong bases.[9] Maintaining the recommended temperature (80-90 °C) is crucial. If the substrate has other sensitive functional groups, a milder base like potassium carbonate (K₂CO₃) in DMF or acetonitrile could be explored, though this may require longer reaction times.[5]
-
Alternative Nucleophiles: This general SNAr protocol is highly versatile and can be adapted for a wide range of alcohol nucleophiles, enabling the synthesis of diverse 2-alkoxyquinoline libraries for structure-activity relationship (SAR) studies.[5][11]
Conclusion
The synthesis of ethoxyethyl ethers from 2-chloroquinoline derivatives is a robust and reliable transformation governed by the principles of Nucleophilic Aromatic Substitution. The electron-deficient nature of the quinoline ring system is the key driver for this reaction, allowing for efficient displacement of the C2-chloride by an alkoxide nucleophile. By adhering to a validated protocol that emphasizes anhydrous conditions, in-process monitoring, and rigorous characterization, researchers can confidently prepare these valuable compounds. This foundational methodology serves as a critical tool for medicinal chemists and drug development professionals aiming to fine-tune the properties of quinoline-based therapeutic candidates.
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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Anonymous. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available at: [Link]
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Gellis, A., et al. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. Available at: [Link]
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Charaschanya, M., et al. (n.d.). Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. ResearchGate. Available at: [Link]
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Not specified. (n.d.). Synthetic Organic Reactions Mediated by Sodium Hydride. ResearchGate. Available at: [Link]
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Not specified. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Not specified. Available at: [Link]
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Not specified. (n.d.). Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents. Not specified. Available at: [Link]
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Not specified. (n.d.). Safe Sodium Hydride Use in Reactions. Scribd. Available at: [Link]
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Not specified. (2024). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Nitrogen-Bridged BODIPY Oligomers. ACS Publications. Available at: [Link]
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Not specified. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. Available at: [Link]
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Not specified. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Solubility Profile of 6-(1-Ethoxyethoxy)-2-chloroquinoline in Polar Aprotic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 6-(1-Ethoxyethoxy)-2-chloroquinoline in a range of polar aprotic solvents. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document delves into the theoretical underpinnings of solubility, provides detailed experimental protocols for its determination, and presents a framework for data analysis and interpretation.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a pivotal physicochemical parameter that profoundly influences the entire lifecycle of a drug candidate, from discovery and preclinical development to formulation and clinical efficacy. For a compound like 6-(1-Ethoxyethoxy)-2-chloroquinoline, a substituted quinoline derivative with potential pharmacological applications, understanding its solubility profile is paramount. Quinolines and their derivatives are a significant class of heterocyclic compounds known for a wide array of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1]
The choice of solvent is crucial in various stages of pharmaceutical development, including synthesis, purification, and the preparation of dosing solutions for pharmacological and toxicological studies. Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF), are frequently employed due to their ability to dissolve a wide range of organic molecules. These solvents are characterized by their high polarity and dipole moments, while lacking acidic protons.[2][3][4] This guide will focus on elucidating the solubility of 6-(1-Ethoxyethoxy)-2-chloroquinoline in these key solvents.
Theoretical Framework: Understanding Solubility in Polar Aprotic Solvents
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[5] This concept is rooted in the intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
2.1 Physicochemical Properties of 6-(1-Ethoxyethoxy)-2-chloroquinoline
The structure of 6-(1-Ethoxyethoxy)-2-chloroquinoline, with its quinoline core, chloro-substituent, and the ethoxyethoxy group, dictates its polarity and potential for intermolecular interactions. The nitrogen atom in the quinoline ring and the oxygen atoms in the ethoxyethoxy group can act as hydrogen bond acceptors. The aromatic rings can participate in π-π stacking and van der Waals interactions.
2.2 Characteristics of Polar Aprotic Solvents
Polar aprotic solvents possess large dipole moments and high dielectric constants, which enable them to solvate polar molecules and ions effectively.[2][3] However, they do not have O-H or N-H bonds and therefore cannot act as hydrogen bond donors.[4] Their ability to dissolve organic compounds is primarily driven by dipole-dipole interactions and London dispersion forces.
| Solvent | Molecular Formula | Dielectric Constant (20°C) | Dipole Moment (D) | Boiling Point (°C) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | 3.96 | 189 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | 3.82 | 153 |
| Acetonitrile (ACN) | C₂H₃N | 37.5 | 3.92 | 82 |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 1.75 | 66 |
Table 1: Physicochemical properties of selected polar aprotic solvents.[2][6][7]
Experimental Determination of Solubility
The "gold standard" for determining equilibrium solubility is the shake-flask method.[5][8][9] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
3.1 Equilibrium Solubility Determination by the Shake-Flask Method
This protocol outlines the steps for determining the equilibrium solubility of 6-(1-Ethoxyethoxy)-2-chloroquinoline.
3.1.1 Materials and Equipment
-
6-(1-Ethoxyethoxy)-2-chloroquinoline (purity ≥ 95%)
-
HPLC-grade polar aprotic solvents (DMSO, DMF, ACN, THF)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker
-
Centrifuge
-
Syringe filters (0.45 µm, chemically inert)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector[10][11][12] or a UV-Vis Spectrophotometer[13][14][15]
3.1.2 Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
3.1.3 Detailed Protocol
-
Preparation of Saturated Solutions: Add an excess amount of 6-(1-Ethoxyethoxy)-2-chloroquinoline to a series of vials. To each vial, add a known volume (e.g., 2 mL) of the respective polar aprotic solvent.[5]
-
Equilibration: Tightly seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5][8][9] It is recommended to sample at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[16]
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle. Centrifuge the vials to further pellet the solid.[5][17]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[5]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
3.2 Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate and precise technique for quantifying the concentration of solutes.[1][10][11][12]
3.2.1 HPLC Method Parameters (Illustrative)
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Detection | UV at a predetermined λmax |
Table 2: Illustrative HPLC method parameters for the analysis of quinoline derivatives.[1][18]
3.2.2 HPLC Analysis Workflow
Caption: Workflow for HPLC Quantification.
3.2.3 Protocol for Quantification
-
Preparation of Calibration Curve: Prepare a stock solution of 6-(1-Ethoxyethoxy)-2-chloroquinoline of a known concentration in the chosen solvent. Perform serial dilutions to create a series of standard solutions.[5]
-
Analysis: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration. The curve should exhibit good linearity (r² > 0.999).[1]
-
Sample Measurement: Dilute the filtered saturated solution with a known volume of the solvent to ensure the concentration falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.
Illustrative Solubility Data and Interpretation
While experimentally determined data for 6-(1-Ethoxyethoxy)-2-chloroquinoline is not widely available, the following table provides illustrative solubility values to guide researchers. These values are based on the general principles of solubility and the properties of the solvents.
| Solvent | Illustrative Solubility (mg/mL) at 25°C |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| N,N-Dimethylformamide (DMF) | > 100 |
| Acetonitrile (ACN) | 10 - 50 |
| Tetrahydrofuran (THF) | 50 - 100 |
Table 3: Illustrative solubility of 6-(1-Ethoxyethoxy)-2-chloroquinoline in polar aprotic solvents.
Interpretation:
-
High Solubility in DMSO and DMF: The high polarity and strong dipole moments of DMSO and DMF are expected to lead to high solubility of the polar 6-(1-Ethoxyethoxy)-2-chloroquinoline molecule.
-
Moderate to High Solubility in THF: THF, while less polar than DMSO and DMF, is still a good solvent for many organic compounds and is expected to effectively dissolve the analyte.
-
Lower Solubility in Acetonitrile: Acetonitrile, despite its high polarity, can sometimes be a poorer solvent for larger organic molecules compared to DMSO and DMF.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 6-(1-Ethoxyethoxy)-2-chloroquinoline in polar aprotic solvents. By following the detailed experimental protocols and utilizing robust analytical techniques such as HPLC, researchers can generate accurate and reliable solubility data. This information is indispensable for advancing the development of quinoline-based compounds as potential therapeutic agents. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities in the pharmaceutical pipeline.
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A Technical Guide to the Thermodynamic Stability of 6-(1-Ethoxyethoxy)-2-chloroquinoline
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of 6-(1-Ethoxyethoxy)-2-chloroquinoline, a substituted quinoline of interest in synthetic and medicinal chemistry. By dissecting the molecule into its core components—a 2-chloroquinoline scaffold and a 1-ethoxyethoxy (EE) acetal protecting group—we predict its primary stability liabilities. The principal degradation pathway is identified as the acid-catalyzed hydrolysis of the EE group, a characteristic vulnerability of acetals.[1][2] This guide outlines a robust, ICH-compliant forced degradation protocol to systematically evaluate the compound's stability under various stress conditions, including acid, base, oxidation, heat, and light.[3][4] Detailed methodologies for developing a stability-indicating HPLC method and for identifying degradation products using LC-MS are provided to ensure accurate and reliable stability assessment.[5][6] This document serves as a foundational resource for researchers, enabling the establishment of appropriate storage conditions, handling procedures, and shelf-life predictions for 6-(1-Ethoxyethoxy)-2-chloroquinoline.
Introduction: Understanding the Molecule and Its Stability Imperative
6-(1-Ethoxyethoxy)-2-chloroquinoline is a bifunctional organic molecule. Its structure is comprised of:
-
A 2-chloroquinoline core : This heterocyclic system is a common motif in pharmaceuticals, known for a range of biological activities.[7][8] The chloro-substituent at the 2-position is a key reactive site.
-
A 1-ethoxyethoxy (EE) group : This functional group is an acetal, widely used in organic synthesis to protect hydroxyl groups.[2][9] Its stability, or lack thereof under specific conditions, is well-documented.[10][11]
The thermodynamic stability of a compound is not an abstract concept; it is a critical parameter that dictates its viability as a research tool, a synthetic intermediate, or a potential active pharmaceutical ingredient (API). An unstable compound can degrade over time, leading to a loss of potency, the formation of unknown impurities, and compromised experimental results.[4][12] Therefore, a thorough understanding of the stability profile of 6-(1-Ethoxyethoxy)-2-chloroquinoline is essential for its effective use. This guide provides the theoretical framework and practical methodologies to rigorously assess this profile.
Predicted Physicochemical Liabilities and Degradation Pathways
The stability of 6-(1-Ethoxyethoxy)-2-chloroquinoline can be predicted by analyzing its constituent functional groups.
Primary Liability: Acid-Catalyzed Hydrolysis of the Ethoxyethoxy Group
The most significant predicted vulnerability of the molecule is the acid-labile 1-ethoxyethoxy (EE) group.[2][13] Acetals are stable in neutral and basic media but readily undergo hydrolysis in the presence of acid and water.[1][14]
Mechanism: The reaction proceeds via an A-1 mechanism, which involves a rapid, reversible protonation of one of the acetal oxygen atoms.[1][14] This protonation converts the alkoxy group into a good leaving group (ethanol), which departs to form a resonance-stabilized oxonium ion. Nucleophilic attack by water on this electrophilic intermediate, followed by deprotonation, yields a hemiacetal.[1] The process repeats with the second alkoxy group, ultimately liberating the deprotected phenol (6-hydroxy-2-chloroquinoline) and acetaldehyde.[1][9] Because this pathway is well-established, it is the most probable degradation route in acidic environments.
Sources
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
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- 7. beilstein-journals.org [beilstein-journals.org]
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- 12. synergybioscience.com [synergybioscience.com]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
The Synthetic Versatility of 6-(1-Ethoxyethoxy)-2-chloroquinoline: A Gateway to Novel Heterocyclic Scaffolds
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry and drug discovery, the quinoline scaffold remains a cornerstone, celebrated for its prevalence in a myriad of biologically active compounds.[1][2][3] Its rigid bicyclic framework provides a privileged platform for the development of therapeutic agents across a spectrum of diseases, including cancer, malaria, and inflammatory conditions.[2][4] Among the vast array of quinoline-based building blocks, 6-(1-ethoxyethoxy)-2-chloroquinoline emerges as a particularly strategic intermediate. The presence of a reactive chlorine atom at the 2-position, coupled with a protected hydroxyl group at the 6-position, offers a versatile handle for sequential and regioselective functionalization, enabling the construction of complex molecular architectures.
This technical guide provides an in-depth exploration of the synthesis, reactivity, and synthetic applications of 6-(1-ethoxyethoxy)-2-chloroquinoline. It is designed to serve as a comprehensive resource for researchers and scientists, offering not only detailed experimental protocols but also insights into the chemical principles that underpin its utility in the synthesis of novel heterocyclic systems.
Synthesis of the Precursor: A Stepwise Approach to a Versatile Building Block
The journey to 6-(1-ethoxyethoxy)-2-chloroquinoline begins with the synthesis of its immediate precursor, 2-chloro-6-hydroxyquinoline. A common and effective route involves the demethylation of the more readily available 2-chloro-6-methoxyquinoline.
Synthesis of 2-Chloro-6-hydroxyquinoline
A robust method for the demethylation of 2-chloro-6-methoxyquinoline utilizes boron tribromide (BBr₃) in a suitable solvent like dichloromethane (DCM).[5] This Lewis acid-mediated cleavage of the aryl methyl ether is a well-established and high-yielding transformation.
Experimental Protocol: Synthesis of 2-Chloro-6-hydroxyquinoline [5]
-
Materials:
-
2-Chloro-6-methoxyquinoline
-
Dichloromethane (DCM), anhydrous
-
Boron tribromide (BBr₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-chloro-6-methoxyquinoline (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of boron tribromide (BBr₃, 5.0 eq.) in DCM to the cooled solution with stirring.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 15 hours.
-
Upon completion (monitored by TLC), carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford 2-chloro-6-hydroxyquinoline.
-
-
Expected Yield: ~93%[5]
Protection of the 6-Hydroxyl Group
With the 2-chloro-6-hydroxyquinoline in hand, the next crucial step is the protection of the phenolic hydroxyl group. The 1-ethoxyethoxy (EE) group is an excellent choice for this purpose as it is stable under a wide range of basic and nucleophilic conditions, yet can be readily removed under mild acidic conditions.[6] This orthogonality is a key feature that allows for selective manipulation of the 2-chloro position without affecting the protected hydroxyl group. The protection is typically achieved by the acid-catalyzed addition of ethyl vinyl ether to the hydroxyl group.[3]
Experimental Protocol: Synthesis of 6-(1-Ethoxyethoxy)-2-chloroquinoline (Generalized)[3]
-
Materials:
-
2-Chloro-6-hydroxyquinoline
-
Ethyl vinyl ether
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve 2-chloro-6-hydroxyquinoline (1.0 eq.) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Add ethyl vinyl ether (5.0 eq.).
-
Add a catalytic amount of p-TsOH·H₂O (0.02 eq.).
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a small amount of triethylamine to neutralize the acid.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 6-(1-ethoxyethoxy)-2-chloroquinoline.
-
The Reactivity Profile: A Hub for Molecular Diversification
The synthetic utility of 6-(1-ethoxyethoxy)-2-chloroquinoline stems from the high reactivity of the C2-chloro substituent towards a variety of chemical transformations. The electron-withdrawing nature of the quinoline nitrogen atom activates the C2 and C4 positions towards nucleophilic attack, with the C2 position being particularly susceptible in 2-chloroquinolines.[7]
Sources
- 1. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Synthesis of 6-(1-Ethoxyethoxy)-2-chloroquinoline: A Detailed Protocol for Drug Discovery Intermediates
Introduction
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The targeted synthesis of specifically substituted quinolines is therefore of paramount importance in the drug discovery and development pipeline. This application note provides a detailed, step-by-step protocol for the synthesis of 6-(1-Ethoxyethoxy)-2-chloroquinoline, a valuable intermediate for the elaboration of more complex molecular architectures.
The synthetic strategy outlined herein proceeds in two key stages. The first stage involves the preparation of the precursor, 2-chloro-6-hydroxyquinoline. Subsequently, the hydroxyl group is protected with ethyl vinyl ether to yield the final product. This protocol is designed for researchers and scientists in organic and medicinal chemistry, providing not only a procedural guide but also insights into the rationale behind the experimental choices.
Overall Synthetic Scheme
The two-step synthesis to obtain 6-(1-Ethoxyethoxy)-2-chloroquinoline is depicted below. The initial step focuses on the formation of the key intermediate, 2-chloro-6-hydroxyquinoline, from a commercially available starting material. The second step introduces the 1-ethoxyethoxy (EE) protecting group to the hydroxyl functionality.
Caption: Overall synthetic workflow for 6-(1-Ethoxyethoxy)-2-chloroquinoline.
Stage 1: Synthesis of 2-Chloro-6-hydroxyquinoline
The synthesis of the key intermediate, 2-chloro-6-hydroxyquinoline, can be efficiently achieved via the demethylation of 2-chloro-6-methoxyquinoline. Boron tribromide (BBr3) is a powerful Lewis acid commonly employed for the cleavage of aryl methyl ethers.[1]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Chloro-6-methoxyquinoline | 193.62 | 2.0 g | 10.33 |
| Boron tribromide (BBr3) | 250.52 | 13.0 g (5.2 mL) | 51.65 |
| Dichloromethane (DCM) | 84.93 | 30 mL | - |
| Saturated Sodium Bicarbonate (NaHCO3) solution | - | 100 mL | - |
| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-6-methoxyquinoline (2.0 g, 10.33 mmol) in dichloromethane (20 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of BBr3: Slowly add boron tribromide (13.0 g, 5.2 mL, 51.65 mmol) to the cooled solution dropwise via a syringe. Caution: This addition is exothermic. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding the mixture to a beaker containing a stirred solution of saturated sodium bicarbonate (100 mL). Caution: This will cause gas evolution.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with water (3 x 20 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford 2-chloro-6-hydroxyquinoline as a yellow solid. The expected yield is approximately 93%.[1]
Stage 2: Synthesis of 6-(1-Ethoxyethoxy)-2-chloroquinoline
The protection of the hydroxyl group of 2-chloro-6-hydroxyquinoline is achieved by reacting it with ethyl vinyl ether in the presence of an acid catalyst. The 1-ethoxyethyl (EE) group is a common acetal protecting group for alcohols, which is stable under basic conditions and can be readily removed under acidic conditions.[2][3][4]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Chloro-6-hydroxyquinoline | 179.60 | 1.5 g | 8.35 |
| Ethyl vinyl ether | 72.11 | 1.2 g (1.6 mL) | 16.70 |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 16 mg | 0.0835 |
| Dichloromethane (DCM) | 84.93 | 25 mL | - |
| Saturated Sodium Bicarbonate (NaHCO3) solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 | As needed | - |
Experimental Protocol
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-6-hydroxyquinoline (1.5 g, 8.35 mmol) in anhydrous dichloromethane (25 mL).
-
Addition of Reagents: To this solution, add ethyl vinyl ether (1.2 g, 1.6 mL, 16.70 mmol) followed by a catalytic amount of p-toluenesulfonic acid (16 mg, 0.0835 mmol).
-
Reaction Progression: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, quench by adding saturated sodium bicarbonate solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield 6-(1-Ethoxyethoxy)-2-chloroquinoline.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[5]
-
Boron Tribromide (BBr3): BBr3 is a corrosive and toxic reagent that reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
p-Toluenesulfonic acid (p-TsOH): p-TsOH is a corrosive solid. Avoid contact with skin and eyes.
Expert Insights and Mechanistic Considerations
The demethylation of the aryl methyl ether in Stage 1 proceeds via a Lewis acid-mediated cleavage. The boron atom of BBr3 coordinates to the methoxy oxygen, making it a better leaving group. A subsequent nucleophilic attack by the bromide ion on the methyl group results in the cleavage of the ether bond.
The protection of the hydroxyl group in Stage 2 is an acid-catalyzed addition of the alcohol to the double bond of ethyl vinyl ether.[2] The protonation of the vinyl ether by p-TsOH generates a resonance-stabilized carbocation. The hydroxyl group of 2-chloro-6-hydroxyquinoline then acts as a nucleophile, attacking the carbocation to form a protonated acetal. Deprotonation yields the stable 1-ethoxyethyl (EE) ether.
Caption: Simplified mechanism for the acid-catalyzed protection of an alcohol with ethyl vinyl ether.
Conclusion
This application note provides a reliable and detailed two-step protocol for the synthesis of 6-(1-Ethoxyethoxy)-2-chloroquinoline. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently prepare this valuable intermediate for further synthetic transformations in the pursuit of novel chemical entities for drug discovery and development.
References
- Google Patents. CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.
- Google Patents. CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline.
-
PubChem. 2-Chloroquinolin-6-ol. [Link]
-
RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
Nanjing Chemical Material Corp. What Chemicals Can the Ethyl Vinyl Ether React with. [Link]
-
ResearchGate. FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. [Link]
-
Study.com. Hydroxyquinoline Uses, Structure & Synthesis. [Link]
-
Longchang Chemical. Commonly used reagents-ethyl vinyl ether. [Link]
-
Organic Chemistry Frontiers. Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions. [Link]
Sources
The Strategic Utility of 6-(1-Ethoxyethoxy)-2-chloroquinoline in Drug Discovery: Application Notes and Protocols
Introduction: The Quinoline Scaffold and the Imperative of Strategic Protection
The quinoline core is a privileged heterocyclic scaffold, forming the structural basis of numerous approved therapeutic agents, particularly in the realms of antimalarial and anticancer drug discovery.[1][2] Its rigid bicyclic structure provides an excellent framework for the spatial orientation of pharmacophoric elements, enabling high-affinity interactions with biological targets. The 2-chloro-6-hydroxyquinoline motif, in particular, is a versatile starting material, offering two distinct and chemically orthogonal reaction sites: the C2-chloro position, which is primed for carbon-carbon and carbon-nitrogen bond formation via transition-metal-catalyzed cross-coupling reactions, and the C6-phenolic hydroxyl group, which can serve as a key hydrogen bond donor or a point for further derivatization.
However, the reactivity of the phenolic hydroxyl group (pKa ≈ 8.6) can interfere with many of the reaction conditions required to functionalize the C2 position, such as the strongly basic conditions often employed in Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4] Therefore, a robust protecting group strategy is not merely a convenience but a necessity for the successful synthesis of complex quinoline-based drug candidates.
This guide details the application of 6-(1-ethoxyethoxy)-2-chloroquinoline as a key intermediate. The 1-ethoxyethoxy (EE) group is an acetal-based protecting group that is simple to install, stable to a wide range of non-acidic reagents, and can be removed under mild acidic conditions.[3][5] This strategic use of the EE group unlocks the full synthetic potential of the 2-chloro-6-hydroxyquinoline scaffold, enabling the sequential and controlled elaboration of complex molecular architectures.
Diagram of Synthetic Strategy
The following diagram illustrates the logical workflow for utilizing 6-(1-ethoxyethoxy)-2-chloroquinoline in a drug discovery program.
Caption: Logical workflow for the use of the EE-protected intermediate.
Synthesis and Characterization of 6-(1-Ethoxyethoxy)-2-chloroquinoline
The synthesis of the title intermediate is a straightforward acid-catalyzed protection of the phenolic hydroxyl group of 2-chloro-6-hydroxyquinoline.
Protocol 1: Synthesis of 6-(1-Ethoxyethoxy)-2-chloroquinoline
This protocol is based on established methods for the protection of phenols with ethyl vinyl ether.[5][6]
Materials:
-
2-Chloro-6-hydroxyquinoline (1.0 eq)
-
Ethyl vinyl ether (5.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-6-hydroxyquinoline in anhydrous DCM.
-
Add ethyl vinyl ether to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a catalytic amount of PPTS to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford 6-(1-ethoxyethoxy)-2-chloroquinoline as a pure compound.
Characterization Data
While a publicly available, fully assigned spectrum for 6-(1-ethoxyethoxy)-2-chloroquinoline is not readily found, the expected NMR data can be predicted based on the analysis of structurally similar quinoline derivatives.[7][8]
| Data Type | Predicted Characteristics |
| Appearance | Likely a pale yellow oil or low-melting solid. |
| Molecular Formula | C₁₃H₁₄ClNO₂ |
| Molecular Weight | 251.71 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | Quinoline Protons: δ 7.3-8.1 (m, 5H).EE Group Protons: δ 5.5 (q, 1H, O-CH(CH₃)-O), δ 3.5-3.8 (m, 2H, O-CH₂-CH₃), δ 1.5 (d, 3H, O-CH(CH₃)-O), δ 1.2 (t, 3H, O-CH₂-CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | Quinoline Carbons: δ 155-160 (C-O), δ 140-150 (quaternary carbons), δ 110-135 (aromatic CH carbons).EE Group Carbons: δ 99-101 (O-CH(CH₃)-O), δ 60-62 (O-CH₂-CH₃), δ 19-21 (O-CH(CH₃)-O), δ 14-16 (O-CH₂-CH₃). |
Application in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of 6-(1-ethoxyethoxy)-2-chloroquinoline lies in its role as a stable substrate in palladium-catalyzed cross-coupling reactions. The C2-chloro position is susceptible to both Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and amino substituents.
The Causality Behind Experimental Choices: Stability of the EE Group
The success of these coupling reactions hinges on the stability of the EE protecting group under the often basic reaction conditions. The EE group, being an acetal, is highly stable to a wide range of basic and nucleophilic reagents.[3] This stability has been demonstrated even under the harsh basic conditions required for the metalation of glycals and in subsequent Pd-catalyzed cross-coupling reactions.[9] This robustness allows for the use of common bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and even stronger bases like NaOtBu, without premature deprotection of the phenolic hydroxyl group.
Protocol 2: Suzuki-Miyaura Coupling
This generalized protocol is based on established methods for the Suzuki-Miyaura coupling of 2-chloroquinolines.[10][11]
Materials:
-
6-(1-Ethoxyethoxy)-2-chloroquinoline (1.0 eq)
-
Aryl- or heteroarylboronic acid or ester (1.2-1.5 eq)
-
Pd(PPh₃)₄ or other suitable Pd catalyst/ligand system (e.g., Pd₂(dba)₃ with XPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF/water mixture)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine 6-(1-ethoxyethoxy)-2-chloroquinoline, the boronic acid/ester, the palladium catalyst/ligand, and the base.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This generalized protocol is based on established methods for the Buchwald-Hartwig amination of 2-chloroquinolines.[4]
Materials:
-
6-(1-Ethoxyethoxy)-2-chloroquinoline (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1.2-2.4 eq relative to Pd)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine 6-(1-ethoxyethoxy)-2-chloroquinoline, the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat to the desired temperature (typically 80-110 °C) with stirring for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and work up as described in the Suzuki-Miyaura protocol.
Diagram of Catalytic Cycles
Caption: Catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Deprotection of the Ethoxyethoxy Group
The final step in many synthetic sequences involving this intermediate is the removal of the EE protecting group to unveil the free phenolic hydroxyl group. This is typically achieved under mild acidic conditions, which are orthogonal to the basic conditions used in the preceding cross-coupling steps.
Protocol 4: Deprotection of the EE Group
This protocol is based on standard procedures for the cleavage of EE ethers.[5]
Materials:
-
EE-protected quinoline derivative (1.0 eq)
-
Solvent (e.g., Tetrahydrofuran (THF), Methanol)
-
Aqueous acid (e.g., 1M HCl, Acetic Acid)
Procedure:
-
Dissolve the EE-protected quinoline derivative in a suitable solvent such as THF or methanol.
-
Add a catalytic or stoichiometric amount of aqueous acid.
-
Stir the reaction at room temperature and monitor by TLC (typically 1-4 hours).
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 6-hydroxyquinoline derivative by chromatography or recrystallization as needed.
Case Study: Application in the Synthesis of TRPC3/6 Channel Activators
While the detailed synthesis is proprietary, the structure of the potent and selective TRPC3/6 channel activator, GSK1702934A, suggests a synthetic route that would greatly benefit from the use of 6-(1-ethoxyethoxy)-2-chloroquinoline or a similar protected intermediate.[3] The core of GSK1702934A is a 2-amino-6-hydroxyquinoline. A retrosynthetic analysis strongly implies a Buchwald-Hartwig amination to install the substituted aniline at the C2 position, followed by deprotection of a C6-hydroxyl group. The use of the EE-protected intermediate would be an ideal strategy to achieve this transformation efficiently.
Conclusion
6-(1-Ethoxyethoxy)-2-chloroquinoline is a highly valuable and strategic intermediate in modern drug discovery. The EE protecting group provides robust protection for the C6-hydroxyl functionality, enabling a wide range of palladium-catalyzed cross-coupling reactions to be performed at the C2-chloro position. The mild acidic conditions required for its removal ensure compatibility with a broad array of functional groups that may be present in the elaborated core structure. The protocols and strategic insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in the synthesis of novel and complex quinoline-based therapeutic agents.
References
- Bruker. (n.d.). Bruker Spectroscopy. Retrieved from a general knowledge of NMR spectroscopy principles.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- BenchChem. (2025). The Stability of the 1-Ethoxyethoxy (EE) Protecting Group Under Basic Conditions: A Technical Guide.
- BenchChem. (2025).
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Koeller, K. M., & Wong, C. H. (2000). Synthesis of Complex Carbohydrates and Glycoconjugates: Enzyme-Based and Programmable One-Pot Strategies. Chemical Reviews, 100(12), 4465-4494.
- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1066-1073.
- Rossi, R., Bellina, F., & Lessi, M. (2011). Highly selective palladium-catalyzed Suzuki–Miyaura cross-coupling reactions of halogenated heteroarenes. Tetrahedron, 67(37), 6969-7025.
-
PubChem. (n.d.). 2-chloroquinolin-6-ol. Retrieved from [Link]
- Kaur, K., & Jain, M. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 355-381.
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-(1-Ethoxyethoxy)-2-chloroquinoline
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Quinoline Scaffolds and the Power of Suzuki-Miyaura Coupling
The quinoline moiety, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The functionalization of the quinoline core is therefore a critical endeavor for the development of novel therapeutics.[4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[5][6] This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and the use of readily available and relatively non-toxic organoboron reagents.[7]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura cross-coupling reaction to a specific and valuable building block: 6-(1-ethoxyethoxy)-2-chloroquinoline. The ethoxyethoxy (EE) group serves as a protecting group for a hydroxyl functionality, which can be readily removed post-coupling to reveal a phenol, a common pharmacophore. The chloro-substituent at the 2-position of the quinoline ring is an excellent handle for palladium-catalyzed cross-coupling reactions.
The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[6][8] The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, the C-Cl bond of 2-chloroquinoline) to form a Pd(II) complex.[6] This is often the rate-determining step.[6]
-
Transmetalation: The organic group from the organoboron reagent (the boronic acid or its ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
Key Reagents and Their Strategic Roles
The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key components:
-
Palladium Catalyst and Ligand: While simple palladium sources like Pd(OAc)₂ or PdCl₂ can be used, modern Suzuki-Miyaura reactions often employ pre-formed catalysts or a combination of a palladium precursor and a phosphine ligand.[10] Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), are particularly effective for coupling challenging substrates like aryl chlorides.[7][11] These ligands promote both the oxidative addition and reductive elimination steps.[12]
-
Boronic Acid/Ester: A wide variety of aryl- and heteroarylboronic acids and their esters (e.g., pinacol esters) can be used as the nucleophilic partner.[5] Boronic esters often offer improved stability compared to the corresponding acids.[5]
-
Base: The base is a critical component, activating the boronic acid for transmetalation.[9] Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and sodium carbonate (Na₂CO₃).[13] The choice of base can significantly impact the reaction rate and yield.[13]
-
Solvent: A variety of organic solvents can be employed, often in combination with water.[5] Common solvent systems include dioxane/water, toluene/water, and THF/water. The presence of water can be beneficial for the dissolution of the base and can accelerate the reaction.[14]
Experimental Protocol: Suzuki-Miyaura Coupling of 6-(1-Ethoxyethoxy)-2-chloroquinoline
This protocol describes a general procedure for the coupling of 6-(1-ethoxyethoxy)-2-chloroquinoline with a representative arylboronic acid.
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Materials:
-
6-(1-Ethoxyethoxy)-2-chloroquinoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a Schlenk flask or a sealable reaction vial, add 6-(1-ethoxyethoxy)-2-chloroquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).[9]
-
Solvent Addition: Add the solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water).
-
Inert Atmosphere: Seal the flask or vial and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.[5]
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[[“]]
-
Workup: Upon completion (typically after 2-12 hours), cool the reaction mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent like ethyl acetate (3 x 15 mL).[9]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired coupled product.
Expected Results and Troubleshooting
The described protocol is expected to provide good to excellent yields of the desired 2-aryl-6-(1-ethoxyethoxy)quinoline products. The table below presents hypothetical results for the coupling with various boronic acids to illustrate the versatility of the method.
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-6-(1-ethoxyethoxy)quinoline | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-(1-ethoxyethoxy)quinoline | 80-90 |
| 3 | 3-Pyridylboronic acid | 2-(3-Pyridyl)-6-(1-ethoxyethoxy)quinoline | 75-85 |
| 4 | 2-Thiopheneboronic acid | 2-(2-Thienyl)-6-(1-ethoxyethoxy)quinoline | 70-80 |
Troubleshooting Common Issues:
-
Low or No Conversion: This could be due to an inactive catalyst. Ensure the reaction is performed under a strictly inert atmosphere. The choice of a more active catalyst system, such as one employing a Buchwald-type ligand, may be necessary, especially for less reactive aryl chlorides.[16]
-
Homocoupling of Boronic Acid: The formation of a biaryl product derived from the boronic acid coupling with itself can occur, often due to the presence of oxygen or Pd(II) species at the start of the reaction.[5] Thorough degassing of the reaction mixture is crucial.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source. Using a less aqueous solvent system or a different base might mitigate this side reaction, which can be more prevalent with certain heteroarylboronic acids.[14]
Post-Coupling Deprotection of the Ethoxyethoxy (EE) Group
A key advantage of using 6-(1-ethoxyethoxy)-2-chloroquinoline is the ability to deprotect the hydroxyl group after the C-C bond formation. The EE group is an acetal and is typically cleaved under acidic conditions.
Deprotection Protocol:
A mild and effective method for the removal of the EE group involves treatment with a catalytic amount of a mild acid in a protic solvent.
Materials:
-
2-Aryl-6-(1-ethoxyethoxy)quinoline (1.0 equiv)
-
Acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS) or dilute HCl)
-
Solvent (e.g., Ethanol or THF/H₂O)
Procedure:
-
Dissolve the EE-protected quinoline in a suitable solvent such as ethanol.
-
Add a catalytic amount of the acid (e.g., 0.1 equiv of PPTS).
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor by TLC until the starting material is consumed.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the deprotected 2-aryl-6-hydroxyquinoline.
While acidic conditions are common, other methods for EE deprotection have been developed, including high-temperature water with a mild catalyst like NH₄Cl, which may be suitable for substrates sensitive to strong acids.[17]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly reliable and versatile tool for the functionalization of the quinoline scaffold. The protocol outlined herein for 6-(1-ethoxyethoxy)-2-chloroquinoline provides a robust starting point for the synthesis of a wide array of 2-aryl-6-hydroxyquinolines, which are valuable intermediates in drug discovery and materials science. By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively troubleshoot and optimize this powerful transformation for their specific synthetic targets.
References
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19385-19416. doi:10.1039/d2ra02896d
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Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs - a review. PubMed. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
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- Oldenhuis, N. J., Louie, J., & Hartwig, J. F. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(44), 10348-10359.
- Singh, T., & Organ, M. G. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. doi:10.26434/chemrxiv.7291772.v1
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Chemical Reviews, 102(5), 1359-1469.
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
- Ali, M. A., Ismail, R., Choon, T. S., & Wei, A. C. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 983100. doi:10.3389/fchem.2022.983100
- Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In D. C. Blakemore, P. M. Doyle, & Y. M. Fobian (Eds.), Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-69). The Royal Society of Chemistry.
- Patil, S. A., et al. (2017). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Applied Organometallic Chemistry, 31(10), e3720.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Onyango, E. O., et al. (2016). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 21(7), 893.
- Sharma, P., & Kumar, A. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. doi:10.1039/D3OB01962A
- Pérez-Temprano, M. H., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(15), 2829-2836.
- Guidetti, E. J., et al. (2015). Development of an NH4Cl-Catalyzed Ethoxy Ethyl Deprotection in Flow for the Synthesis of Merestinib. Organic Process Research & Development, 19(10), 1378-1383.
- Kunz, H., & Unverzagt, C. (1994). Chemoselective Removal of Protecting Groups from O-Glycosyl Amino Acid and Peptide (Methoxyethoxy)ethyl Esters Using Lipases and Papain. The Journal of Organic Chemistry, 59(15), 4367-4373.
- Vargas Mendez, L., & Gupta, M. P. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
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Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure. Retrieved from [Link]
- Lipshutz, B. H., & Frieman, B. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(8), 3169-3172.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- El-Kashef, H. S., et al. (2013). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Beilstein Journal of Organic Chemistry, 9, 2338-2347.
- Node, M., et al. (1990). Mild Deprotection of Methyl, Benzyl, Methoxymethyl, Methylthiomethyl, Methoxyethoxymethyl, and β-(Trimethylsilyl)-ethoxymethyl Esters with AlCl3-N,N-dimethylaniline. The Journal of Organic Chemistry, 55(19), 5430-5432.
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
- Dave, C. G., & Shah, P. R. (1999). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 11(2), 459-463.
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Abdel-Wahab, B. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. PMC. Retrieved from [Link]
- Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 1-38.
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Deprotection methods for 1-ethoxyethoxy group in quinoline synthesis
Application Note: Advanced Deprotection Strategies for the 1-Ethoxyethoxy (EE) Group in Quinoline Synthesis
Strategic Rationale for EE Protection in Quinoline Chemistry
Quinolines are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, antimalarials, and broad-spectrum antibiotics[1][2]. The de novo construction of the quinoline ring (e.g., via Doebner, Skraup, or Friedländer syntheses) or its late-stage functionalization (e.g., cross-coupling) often necessitates harsh basic, nucleophilic, or metal-catalyzed conditions[2].
When synthetic precursors contain vulnerable hydroxyl groups, they must be temporarily masked. The 1-ethoxyethoxy (EE) group—introduced via an acid-catalyzed addition of the alcohol to ethyl vinyl ether (EVE)—is highly favored because of its absolute orthogonality to basic and nucleophilic environments[3][4]. Unlike silyl ethers, which can be sensitive to strong bases or fluoride ions, the acetal linkage of the EE group remains fully intact during the rigorous conditions of quinoline ring construction[3].
Mechanistic Causality of EE Cleavage
The EE group is fundamentally an acyclic acetal. Its removal is governed by acid-catalyzed hydrolysis[4][5]. The causality of the cleavage dictates a specific sequence of molecular events:
-
Protonation: An acid source protonates the acetal oxygen, significantly weakening the adjacent carbon-oxygen bond[4][5].
-
Oxocarbenium Formation: The expulsion of an ethanol molecule generates a highly reactive, resonance-stabilized oxocarbenium ion[4][5].
-
Hydrolysis & Collapse: Water attacks the oxocarbenium intermediate, forming a hemiacetal that rapidly collapses to release acetaldehyde and the target free hydroxyl-quinoline[4].
The Quinoline Challenge: The choice of acid is the critical variable in this mechanism. Because the quinoline nitrogen is basic (pKa ~4.9), strong Brønsted acids (like concentrated HCl or TFA) will preferentially protonate the heterocycle. This creates a pyridinium salt, which withdraws electron density from the molecule and drastically alters its solubility, often causing the intermediate to precipitate out of the organic solvent before the acetal is fully hydrolyzed. Therefore, modern protocols leverage either mild Lewis acids or thermally activated weak Brønsted acids to achieve selective cleavage without compromising the basic heterocycle[1][6].
Quantitative Data: Evaluation of Deprotection Conditions
The following table summarizes field-proven methodologies for EE deprotection, specifically optimized for basic heterocyclic substrates like quinolines.
| Reagent System | Temp | Reaction Time | Key Advantages | Mechanistic Causality |
| 20% aq. AcOH / THF | 25 °C | 2–12 h | Mild, standard conditions; easy workup. | Weak Brønsted acid protonates the acetal oxygen slowly, minimizing quinoline salt formation[4]. |
| 2–5 mol% CuCl₂·2H₂O / EtOH | Reflux | 2–6 h | Highly chemoselective; avoids strong Brønsted acids entirely. | Lewis acid coordination facilitates the ethoxy leaving group without requiring high free-proton concentrations (pH ~3.6)[6]. |
| 5 mol% NH₄Cl / THF-H₂O (Flow) | 150 °C | 1 h | Highly scalable; minimal degradation; used in >100 kg API synthesis. | Thermal energy overcomes the activation barrier for oxocarbenium formation, compensating for the extremely weak acidity of NH₄Cl[1]. |
Experimental Protocols: Self-Validating Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify mechanistic success at each stage.
Protocol A: Lewis Acid-Catalyzed Deprotection using CuCl₂·2H₂O
This method is ideal for acid-sensitive quinoline derivatives where standard hydrolysis fails or causes degradation[6].
-
Dissolution: Dissolve the EE-protected quinoline (1.0 mmol) in 10 mL of 95% Ethanol (or a 95:5 Acetone/Water mixture for highly lipophilic substrates).
-
Catalyst Addition: Add 2–5 mol% of Copper(II) chloride dihydrate (CuCl₂·2H₂O) to the stirring solution[6].
-
Thermal Activation: Heat the reaction mixture to reflux.
-
Validation Checkpoint 1 (TLC): Monitor via TLC (e.g., 5% MeOH in DCM). The reaction is self-validating when the starting material spot disappears and a new, significantly lower Rf spot appears (due to the increased polarity and hydrogen-bonding capacity of the liberated hydroxyl group). UV activity at 254 nm confirms the quinoline core remains intact.
-
-
Quench and Workup: Once complete (typically 2–3 hours), cool to room temperature and concentrate the solvent in vacuo. Dilute with Ethyl Acetate and wash with saturated aqueous NaHCO₃ to remove copper salts, followed by brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate.
-
Validation Checkpoint 2 (NMR): Perform ¹H NMR (CDCl₃ or DMSO-d₆). Successful deprotection is definitively validated by the complete disappearance of the characteristic EE acetal quartet at ~4.7 ppm and the methyl doublet at ~1.3 ppm.
-
Protocol B: Scalable Flow Deprotection using NH₄Cl
This protocol was developed for the >100 kg scale synthesis of the MET inhibitor merestinib, utilizing alternative reactor technologies to safely exceed solvent boiling points[1].
-
Feed Solution Preparation: Prepare a homogeneous solution of the EE-protected quinoline (1.0 equiv) and NH₄Cl (0.05 equiv) in a solvent mixture of THF (8.5 volumes) and Water (1.5 volumes)[1].
-
Flow Reactor Setup: Prime a high-pressure continuous flow reactor.
-
Validation Checkpoint 1 (System Pressure): Ensure the back-pressure regulator (BPR) is set high enough (e.g., >150 psi) to maintain the THF/Water mixture as a single-phase liquid at 150 °C. A fluctuating pressure indicates boiling, which will ruin residence time calculations.
-
-
Execution: Pump the feed solution through the heated reactor zone (150 °C) with a residence time of exactly 1 hour[1].
-
Collection and Isolation: Collect the output stream through a cooling loop.
-
Validation Checkpoint 2 (LC-MS): Analyze the output stream via LC-MS. The system validates itself when the total ion chromatogram shows >99% conversion to the [M+H]⁺ of the free alcohol, with absolute absence of the +72 Da mass adduct corresponding to the EE group.
-
Pathway Visualization
The following diagram illustrates the logical workflow of utilizing the EE protecting group during a generic quinoline synthesis, highlighting the orthogonal stability and selective cleavage phases.
Workflow of 1-ethoxyethoxy (EE) protection and deprotection in quinoline synthesis.
References
-
Wang, J., et al. "Copper(II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl Ethers (EE Ethers)." Journal of Chemical Research, RSC Publishing. URL: [Link]
-
ACS Publications. "Development of an NH4Cl-Catalyzed Ethoxy Ethyl Deprotection in Flow for the Synthesis of Merestinib." URL: [Link]
-
Thieme E-Books. "Product Class 3: Quinolines." URL:[Link]
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- 6. Copper( II ) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl Ethers (EE Ethers) - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A900262F [pubs.rsc.org]
Application Notes and Protocols for 6-(1-Ethoxyethoxy)-2-chloroquinoline in Agrochemical Development
Introduction: The Quinoline Scaffold as a Privileged Structure in Agrochemical Innovation
The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in the development of biologically active molecules.[1][2][3] Its presence in natural alkaloids like quinine, known for its antimalarial properties, has inspired chemists for over a century.[4][5] In modern agriculture, quinoline derivatives have emerged as a versatile and fruitful platform for the discovery of novel fungicides, herbicides, and insecticides.[2][3][6] The unique electronic properties and rigid structure of the quinoline scaffold allow for precise three-dimensional arrangements of substituents, enabling targeted interactions with biological macromolecules.[2] This guide focuses on the synthetic utility and strategic application of a specialized building block, 6-(1-Ethoxyethoxy)-2-chloroquinoline, for the development of next-generation agrochemicals.
The Strategic Advantage of 6-(1-Ethoxyethoxy)-2-chloroquinoline as a Core Building Block
The molecule 6-(1-Ethoxyethoxy)-2-chloroquinoline is a strategically designed intermediate for combinatorial synthesis and library development in agrochemical research. Its structure offers two distinct and orthogonally reactive sites, providing a powerful handle for creating diverse molecular architectures.
-
The 2-Chloro Substituent: The chlorine atom at the 2-position of the quinoline ring is highly susceptible to nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8][9][10] This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, which can significantly influence the biological activity and spectrum of the resulting compounds.
-
The 6-(1-Ethoxyethoxy) Group: This functional group is an acid-labile acetal, serving as a protecting group for a 6-hydroxyquinoline. The presence of the oxygen atom at this position can be crucial for mimicking natural products or for establishing key hydrogen bonding interactions with target enzymes. The ethoxyethoxy group allows for the execution of chemical transformations at the 2-position under basic or neutral conditions without affecting the hydroxyl group. Subsequent deprotection under mild acidic conditions reveals the 6-hydroxyl group, which can then be further functionalized (e.g., through etherification or esterification) to fine-tune the molecule's properties.
This dual functionality makes 6-(1-Ethoxyethoxy)-2-chloroquinoline a highly valuable starting material for generating extensive libraries of novel compounds for high-throughput screening.
Synthetic Pathways for Derivative Library Generation
The following section details protocols for the derivatization of 6-(1-Ethoxyethoxy)-2-chloroquinoline at its two key reactive sites.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C2-Position
This protocol describes a general procedure for the coupling of various aryl and heteroaryl boronic acids to the 2-position of the quinoline core. The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[7][11]
Objective: To synthesize a library of 2-aryl-6-(1-ethoxyethoxy)quinolines.
Materials:
-
6-(1-Ethoxyethoxy)-2-chloroquinoline
-
Aryl or heteroaryl boronic acids (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
Triphenylphosphine (PPh3) (8 mol%)
-
Potassium carbonate (K2CO3) (2 equivalents)
-
1,4-Dioxane and water (4:1 v/v)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a dry Schlenk flask, add 6-(1-Ethoxyethoxy)-2-chloroquinoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(OAc)2 (0.02 equiv.), PPh3 (0.08 equiv.), and K2CO3 (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Outcome: A diverse library of 2-substituted quinolines with varying electronic and steric properties, ready for the next synthetic step or for biological screening.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Deprotection and Derivatization at the C6-Position
This two-step protocol first removes the ethoxyethyl protecting group to reveal the 6-hydroxyl functionality, which is then further derivatized.
Step A: Acid-Catalyzed Deprotection
Objective: To synthesize 2-aryl-6-hydroxyquinolines.
Materials:
-
2-Aryl-6-(1-ethoxyethoxy)quinoline from Protocol 1
-
2M Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the 2-aryl-6-(1-ethoxyethoxy)quinoline in THF in a round-bottom flask.
-
Add 2M HCl solution and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture by the slow addition of saturated NaHCO3 solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure to yield the crude 2-aryl-6-hydroxyquinoline, which can often be used in the next step without further purification.
Step B: O-Alkylation of 6-Hydroxyquinoline Derivatives
Objective: To introduce further diversity by alkylating the hydroxyl group.
Materials:
-
2-Aryl-6-hydroxyquinoline from Step A
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)
-
Potassium carbonate (K2CO3) (1.5 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the 2-aryl-6-hydroxyquinoline in DMF in a round-bottom flask.
-
Add K2CO3 and the desired alkyl halide.
-
Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 4-8 hours. Monitor by TLC.
-
Once the reaction is complete, pour the mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by column chromatography.
Caption: Deprotection and derivatization workflow.
Protocols for Agrochemical Screening
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity.
Protocol 3: In Vitro Antifungal Assay
Objective: To assess the fungicidal activity of the synthesized compounds against key plant pathogenic fungi.
Target Organisms: Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, and Sclerotinia sclerotiorum.[12][13][14]
Materials:
-
Synthesized quinoline derivatives dissolved in DMSO (10 mg/mL stock solutions)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Mycelial plugs (5 mm diameter) of actively growing fungal cultures
-
Positive control: Commercial fungicide (e.g., Azoxystrobin, Boscalid)
-
Negative control: DMSO
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the medium to 45-50 °C and add the test compounds from the DMSO stock solutions to achieve final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also prepare control plates with DMSO only and the positive control fungicide.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
In the center of each plate, place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus.
-
Incubate the plates at 25 °C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
Determine the EC50 (effective concentration to inhibit 50% of growth) value for active compounds using a dose-response analysis.
Example Data Presentation:
| Compound ID | R1-Group (at C2) | R2-Group (at C6) | B. cinerea EC50 (µg/mL) | S. sclerotiorum EC50 (µg/mL) |
| QN-01 | Phenyl | O-Ethoxyethyl | >50 | >50 |
| QN-02 | 4-Fluorophenyl | OH | 15.2 | 12.8 |
| QN-03 | 4-Fluorophenyl | O-Methyl | 5.8 | 4.1 |
| QN-04 | 2-Thienyl | OH | 22.5 | 18.9 |
| QN-05 | 2-Thienyl | O-Methyl | 8.3 | 6.7 |
| Control | Azoxystrobin | - | 0.5 | 0.8 |
This table illustrates how structure-activity relationships (SAR) can be derived. For instance, the data suggests that a 4-fluorophenyl group at C2 and a methoxy group at C6 (QN-03) result in higher antifungal activity compared to the hydroxyl analog (QN-02).
Protocol 4: Herbicidal Activity Screening (Seedling Growth Inhibition)
Objective: To evaluate the pre-emergence and post-emergence herbicidal activity of the synthesized compounds.
Test Species: Dicotyledonous: Lettuce (Lactuca sativa), Field Mustard (Brassica campestris); Monocotyledonous: Bentgrass (Agrostis stolonifera), Wheat (Triticum aestivum).[15]
Materials:
-
Synthesized quinoline derivatives dissolved in acetone with a surfactant (e.g., Tween-20).
-
Seeds of the test species.
-
Filter paper, petri dishes, or small pots with soil.
-
Growth chamber with controlled light, temperature, and humidity.
-
Positive control: Commercial herbicide (e.g., Glyphosate).
Procedure (Pre-emergence):
-
Place a filter paper in each petri dish and moisten with a known volume of the test solution at various concentrations (e.g., 10, 50, 100, 200 ppm).
-
Place a set number of seeds (e.g., 10) on the filter paper.
-
Seal the petri dishes and place them in a growth chamber for 7-10 days.
-
Measure the root and shoot length of the seedlings.
-
Calculate the percentage of inhibition compared to a solvent-only control.
Procedure (Post-emergence):
-
Sow seeds in small pots and allow them to grow to the 2-3 leaf stage.
-
Spray the seedlings evenly with the test solutions until runoff.
-
Return the pots to the growth chamber.
-
After 10-14 days, visually assess the phytotoxicity on a scale (e.g., 0 = no effect, 100 = complete death).
Protocol 5: Insecticidal Activity Screening
Objective: To assess the insecticidal properties of the synthesized compounds against common agricultural pests.
Test Species: Aphids (Myzus persicae), Diamondback moth larvae (Plutella xylostella).
Materials:
-
Synthesized compounds formulated as an emulsifiable concentrate.
-
Cabbage leaf discs.
-
Adult aphids or second-instar larvae of the diamondback moth.
-
Ventilated containers.
-
Positive control: Commercial insecticide (e.g., Imidacloprid).
Procedure (Leaf Dip Bioassay for Aphids):
-
Dip cabbage leaf discs into the test solutions for 30 seconds and allow them to air dry.
-
Place the treated leaf discs in a petri dish with a moist filter paper.
-
Introduce a known number of adult aphids (e.g., 20) onto each leaf disc.
-
Seal the dishes with a ventilated lid and incubate at 25 °C.
-
Record mortality after 24, 48, and 72 hours.
-
Calculate the LC50 (lethal concentration to kill 50% of the population).
Conclusion: A Versatile Scaffold for Future Agrochemicals
6-(1-Ethoxyethoxy)-2-chloroquinoline is a promising and highly adaptable building block for the synthesis of novel agrochemicals. The strategic placement of a reactive chloro-substituent and a protected hydroxyl group provides a robust platform for generating large and diverse chemical libraries. By employing established synthetic methodologies such as Suzuki-Miyaura cross-coupling and standard functional group manipulations, researchers can efficiently explore the chemical space around the quinoline core. The subsequent implementation of systematic in vitro and in vivo screening protocols will enable the identification of lead compounds with potent fungicidal, herbicidal, or insecticidal activities, paving the way for the development of the next generation of crop protection solutions.
References
- Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline - Benchchem.
- Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents.
- Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids | Journal of Agricultural and Food Chemistry - ACS Publications.
- Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids - ACS Publications.
- Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers | Request PDF - ResearchGate.
- One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC.
- Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed.
- Quinoline - Wikipedia.
- In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives - Annex Publishers.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- Discovery of flometoquin, a novel quinoline insecticide - PMC.
- (PDF) In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives.
- Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids | Journal of Agricultural and Food Chemistry - ACS Publications.
- Quinoline Derivatives in Discovery and Development of Pesticides - PubMed.
- Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers.
- Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - MDPI.
- The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species | PLOS One - Research journals.
- Quinoline Derivatives in Discovery and Development of Pesticides - ResearchGate.
- Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents | Bentham Science Publishers.
- 6-CHLOROQUINOLINE synthesis - ChemicalBook.
- Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences.
- Application Notes and Protocols for the Synthesis of 6-Chloroquinoline - Benchchem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.
- Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol | The Journal of Organic Chemistry - ACS Publications.
- AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY - Rasayan Journal of Chemistry.
- FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH.
- 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7) - Organic Syntheses Procedure.
- Canadian Water Quality Guidelines for the Protection of Agricultural Water Uses - Chlorothalonil - CCME.
- The efficacy of the semiochemical repellent verbenone to reduce ambrosia beetle attack on healthy and Ceratocystis-infested 'ohi'a trees - Publication : USDA ARS.
- Chloroquine - Wikipedia.
- Medicines for the Prevention of Malaria While Traveling: Chloroquine (Aralen) - CDC Stacks.
- Chloroquine (oral route) - Side effects & dosage - Mayo Clinic.
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- 15. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Incomplete Deprotection of 6-(1-Ethoxyethoxy)-2-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the deprotection of 6-(1-ethoxyethoxy)-2-chloroquinoline to its corresponding phenol, 6-hydroxy-2-chloroquinoline. Incomplete conversion is a common challenge in this transformation, often stemming from suboptimal reaction conditions or substrate instability. This document offers a structured, cause-and-effect approach to troubleshooting, providing detailed protocols and explanations to help you achieve complete and efficient deprotection.
Section 1: Understanding the Reaction: Mechanism and Potential Pitfalls
Q: What is the mechanism for the acid-catalyzed deprotection of the ethoxyethoxy (EE) group?
A: The deprotection of the 6-(1-ethoxyethoxy) group is a classic example of an acid-catalyzed acetal hydrolysis.[1] This reaction is an equilibrium process, and driving it to completion requires careful control of conditions.[2] The generally accepted mechanism proceeds through the following key steps:
-
Protonation: The reaction is initiated by the protonation of one of the acetal oxygen atoms by an acid catalyst. This converts the ethoxy group into a good leaving group (ethanol).[3]
-
Formation of an Oxocarbenium Ion: The protonated oxygen and its ethyl group depart as ethanol. The neighboring oxygen atom uses a lone pair to stabilize the resulting positive charge, forming a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.
-
Formation of a Hemiacetal: A deprotonation step yields a hemiacetal intermediate.[1]
-
Second Protonation and Elimination: The remaining oxygen (from the original ethoxyethoxy group) is protonated, which facilitates the elimination of acetaldehyde.
-
Final Product Formation: The final deprotonation step reveals the desired phenolic hydroxyl group, yielding 6-hydroxy-2-chloroquinoline.
Caption: Acid-catalyzed deprotection of an ethoxyethyl ether.
Q: What are the primary stability concerns for the 6-(1-Ethoxyethoxy)-2-chloroquinoline molecule during deprotection?
A: The primary concern is the stability of the 2-chloroquinoline core under acidic conditions. The C2-chloro substituent is susceptible to nucleophilic substitution by water, a reaction that is often accelerated by acid and heat.[4][5] This side reaction leads to the formation of the corresponding 2-hydroxy-6-(1-ethoxyethoxy)quinoline, which exists in its more stable tautomeric form, 6-(1-ethoxyethoxy)quinolin-2(1H)-one. If this hydrolysis occurs, it can complicate purification and lower the yield of the desired product.
Therefore, a key challenge is to find conditions mild enough to avoid hydrolysis of the chloro-group while being sufficiently strong to drive the acetal deprotection to completion.
Section 2: Troubleshooting Guide for Incomplete Deprotection
The most common issue reported is an incomplete reaction, resulting in a mixture of starting material and the desired 6-hydroxy-2-chloroquinoline. This section provides a systematic approach to resolving this problem.
Q1: My standard acidic hydrolysis is stalling. How can I optimize the fundamental reaction conditions?
A: If your reaction is not going to completion, systematically re-evaluating the core parameters is the first step. The acid-catalyzed hydrolysis is an equilibrium, so each factor below can be adjusted to push the reaction forward.[2][6]
| Parameter | Problem | Solution & Rationale |
| Acid Catalyst | Insufficient Strength or Loading: The pKa of the acid may be too high, or the catalytic amount may be too low to effectively protonate the acetal. | Increase catalyst loading or use a stronger acid. Transition from weaker acids like acetic acid to stronger ones like p-toluenesulfonic acid (p-TsOH) or mineral acids (dilute HCl, H₂SO₄). Be cautious, as stronger acids increase the risk of hydrolyzing the 2-chloro group.[5] |
| Water Content | Equilibrium Not Favoring Products: Acetal hydrolysis is reversible and consumes water.[1] Anhydrous or low-water conditions will prevent the reaction from proceeding. | Ensure sufficient water is present. Use a co-solvent system such as THF/water or Dioxane/water (e.g., 4:1 or 3:1 v/v). Adding a large excess of water helps drive the equilibrium towards the deprotected product.[2] |
| Temperature | Insufficient Energy: The reaction may have a significant activation energy barrier, causing it to be sluggish at room temperature. | Apply gentle heating. Increasing the temperature to 40-60°C can significantly accelerate the reaction. However, monitor carefully for the formation of the 2-hydroxy byproduct, as its formation is also temperature-dependent.[7] |
| Solvent Choice | Poor Solubility or Reactivity: The substrate may not be fully soluble, or the solvent may not facilitate the reaction kinetics. | Select an appropriate co-solvent. Water-miscible solvents like Tetrahydrofuran (THF), 1,4-dioxane, or acetone are excellent choices as they ensure the homogeneity of both the organic substrate and the aqueous acid. |
Q2: I'm observing potential degradation of my product or the reaction is still incomplete. How can I achieve deprotection under milder conditions?
A: If optimizing standard acidic conditions fails or leads to degradation, switching to an alternative deprotection strategy is the next logical step. Several milder methods have been developed for sensitive substrates.[8]
Caption: Troubleshooting workflow for incomplete deprotection.
Recommended Mild/Alternative Methods:
-
Lewis Acids: Catalysts like Bismuth(III) triflate (Bi(OTf)₃) are known to cleave acetals under very mild conditions and can sometimes be used in non-aqueous media, reducing the risk of C-Cl bond hydrolysis.[8]
-
Solid-Supported Reagents: Using reagents like Amberlyst-15 or silica-supported acids can provide a localized acidic environment while simplifying workup and potentially offering higher selectivity.[9]
-
Neutral, Anhydrous Conditions: For substrates highly sensitive to aqueous acid, methods that avoid it entirely are ideal. A highly effective system is using a catalytic amount of molecular iodine (I₂) in acetone . This method is fast, occurs under neutral conditions, and is often compatible with acid-sensitive functional groups.
Q3: Could my workup procedure be contributing to low isolated yield?
A: Yes, an improper workup can lead to significant product loss, even if the reaction went to completion.
-
Incomplete Quenching: Always ensure the acid catalyst is fully neutralized with a mild base (e.g., saturated NaHCO₃ solution) before extraction. Failure to do so can leave residual acid that may cause degradation during concentration.
-
Product Partitioning: If you used a water-miscible solvent like THF or dioxane, it must be removed under reduced pressure (rotary evaporation) before extraction. Otherwise, the polar phenolic product can remain partially dissolved in the aqueous layer, leading to low recovery in the organic phase.
-
Emulsion Formation: If emulsions form during extraction, a wash with saturated aqueous NaCl (brine) can help break them up and facilitate layer separation.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for a standard acidic deprotection of this compound? A standard and effective starting point is to dissolve the substrate in a 4:1 mixture of THF and water, add 0.1 to 0.2 equivalents of p-toluenesulfonic acid (p-TsOH), and stir at room temperature while monitoring by TLC. If the reaction is slow, gentle heating to 40°C can be applied.
Q2: How can I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is the most straightforward method. The product, 6-hydroxy-2-chloroquinoline, is a phenol and will be significantly more polar than the starting material. It will have a much lower Rf value. A good solvent system for TLC is typically a mixture of a non-polar and a polar solvent, such as 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.
Q3: The product, 6-hydroxy-2-chloroquinoline, is difficult to purify. What are the best practices? Purification can be achieved by either recrystallization or column chromatography.[10]
-
Recrystallization: This is often effective if the impurities have significantly different solubility profiles. Solvents like ethanol, ethyl acetate, or toluene could be suitable.[10] If the product oils out, try using a larger volume of solvent or a different solvent system.
-
Column Chromatography: This is the most reliable method for removing closely related impurities. Use silica gel and a solvent gradient starting with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity. Because the product is a phenol, it may streak on the column. Adding a small amount (0.5-1%) of acetic acid to the mobile phase can often lead to sharper bands and better separation.
Q4: Are enzymatic methods viable for this deprotection? While enzymes like peroxygenases have been shown to cleave some alkyl protecting groups, their application is highly substrate-specific and not a standard method for simple acetal deprotection.[11] For this particular substrate, chemical methods remain the most practical and reliable approach.
Section 4: Key Experimental Protocols
Protocol 1: Standard Deprotection using p-Toluenesulfonic Acid (p-TsOH)
-
Setup: Dissolve 6-(1-ethoxyethoxy)-2-chloroquinoline (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (4:1 v/v, ~0.1 M concentration).
-
Acid Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 eq) to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) every 30 minutes. If the reaction is sluggish after 2 hours, gently heat the mixture to 40-50°C.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and remove the THF under reduced pressure.
-
Neutralization & Extraction: Dilute the remaining aqueous residue with water and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases (pH ~7-8). Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mild, Non-Hydrolytic Deprotection using Iodine (I₂) in Acetone
This protocol is recommended if degradation is observed under acidic conditions.
-
Setup: Dissolve the 6-(1-ethoxyethoxy)-2-chloroquinoline (1.0 eq) in reagent-grade acetone (~0.1 M concentration).
-
Catalyst Addition: Add molecular iodine (I₂) (0.1 eq) to the solution. The solution should turn brown.
-
Monitoring: Stir the mixture at room temperature. The reaction is often complete within 15-60 minutes. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the iodine disappears.
-
Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue three times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product.
References
-
Chemistry Steps. (2020). Acetal Hydrolysis Mechanism. [Link]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. [Link]
-
Organic Chemistry with Victor. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! [Video]. YouTube. [Link]
-
Dr. Norris. (2018, April 7). Hydrolysis of acetals. [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. [Link]
-
UNT Digital Library. (2026, February 23). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. [Link]
-
El-Sayed, M. A., & Abdel-Aziz, A. A. (2019). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 9(4), 2092-2116. [Link]
-
Hajipour, A. R., Mallakpour, S., Mohammadpoor-Baltork, I., & Adibi, H. (2002). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(11), 2569-2574. [Link]
-
Royal Society of Chemistry. (n.d.). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry. [Link]
-
Firouzabadi, H., Hazarkhani, H., Karimi, B., Niroumand, U., & Ghassamipour, S. (2000). Selective Deprotection of Thioacetals by MnO₂, BaMnO₄ and KMnO₄ in the Presence of Anhydrous AlCl₃ and FeCl₃ in Dry CH₃CN. Molecules, 5(7), 849-858. [Link]
-
ResearchGate. (n.d.). Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes... [Table]. [Link]
-
Climent, M. J., Corma, A., & Iborra, S. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 104(1), 17-68. [Link]
-
El-Dean, A. M. K., Geies, A. A., & Badr, M. Z. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1361-1372. [Link]
-
Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
Shearson Editorial Services. (2018, March 15). How to describe removal of protecting groups. [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. [Link]
- Google Patents. (n.d.). CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline.
-
Churro, M., et al. (2020). Unspecific Peroxygenases for the Enzymatic Removal of Alkyl Protecting Groups in Organic Synthesis. Catalysts, 10(9), 1059. [Link]
-
PubMed. (2017, March 1). One-Pot N-Deprotection and Catalytic Intramolecular Asymmetric Reductive Amination for the Synthesis of Tetrahydroisoquinolines. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. [Link]
- Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
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Technical Support Center: Optimizing Column Chromatography for 6-(1-Ethoxyethoxy)-2-chloroquinoline
Welcome to the technical support center for the purification of 6-(1-Ethoxyethoxy)-2-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during column chromatography of this compound. Here, we move beyond simple protocols to explain the reasoning behind each step, ensuring you can adapt and troubleshoot effectively.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 6-(1-Ethoxyethoxy)-2-chloroquinoline via column chromatography.
Issue 1: Poor Separation of the Product from Impurities
Question: I'm running a silica gel column with a hexane/ethyl acetate gradient, but my product, 6-(1-Ethoxyethoxy)-2-chloroquinoline, is co-eluting with a closely-related impurity. How can I improve the resolution?
Answer:
Poor separation is a common issue, often stemming from suboptimal mobile phase composition or improper column parameters. Here’s a systematic approach to improving your separation:
1. Re-evaluate Your Mobile Phase System with Thin-Layer Chromatography (TLC):
Before scaling up to a column, it's crucial to optimize the solvent system using TLC, which serves as an essential analytical tool for this purpose.[1]
-
Step-by-Step TLC Optimization:
-
Spot your crude reaction mixture on a silica gel TLC plate.
-
Develop the plate in a chamber with your current mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).
-
Visualize the plate under UV light (254 nm).
-
Goal: Aim for a retention factor (Rf) of 0.2-0.3 for your target compound to ensure it interacts sufficiently with the stationary phase for good separation on the column.
-
If the Rf is too high (>0.4): Your mobile phase is too polar. Decrease the proportion of ethyl acetate.
-
If the Rf is too low (<0.1): Your mobile phase is not polar enough. Increase the proportion of ethyl acetate.
-
If spots are still too close: Consider a different solvent system. Dichloromethane/methanol or dichloromethane/acetone systems can offer different selectivity for nitrogen-containing heterocycles.[1]
-
2. Optimize Column Parameters:
The physical parameters of your column play a significant role in separation efficiency.
-
Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide one, as it increases the number of theoretical plates.
-
Silica Gel Particle Size: Using silica gel with a smaller particle size (e.g., 230-400 mesh) increases the surface area for interaction, leading to better separation.[1][2]
-
Sample Loading: Dissolve your crude product in a minimal amount of the initial mobile phase or a non-polar solvent like dichloromethane to ensure a concentrated band is loaded onto the column.[3] A broad initial band will lead to poor separation.
3. Consider a Modifier for Basic Compounds:
Quinolines are basic in nature. Strong interactions between the basic nitrogen and acidic silanol groups on the silica surface can lead to tailing or streaking, which reduces resolution.[3]
-
Solution: Add a small amount (0.1-1%) of triethylamine (Et3N) to your mobile phase. The triethylamine will preferentially interact with the acidic sites on the silica, leading to sharper, more symmetrical peaks for your quinoline derivative.[3]
Issue 2: The Product is Not Eluting from the Column
Question: I've loaded my sample, and even after running many column volumes of my mobile phase (e.g., 90:10 Hexane:Ethyl Acetate), my product is not coming off the column. What should I do?
Answer:
This indicates that your mobile phase is not polar enough to displace your compound from the silica gel.
-
Immediate Action: Gradually increase the polarity of your mobile phase.[3] You can do this by preparing a series of increasingly polar solvent mixtures and sequentially adding them to the column. For example, move from 90:10 to 80:20, then 70:30 Hexane:Ethyl Acetate. Monitor the eluent continuously using TLC to see when your product begins to elute.
-
For Future Runs: Your initial TLC analysis should have indicated the appropriate starting polarity. If your compound has a very low Rf on TLC with your chosen solvent system, it will be very strongly retained on the column.
Issue 3: The Product Elutes Too Quickly (with the Solvent Front)
Question: My product is eluting almost immediately from the column, along with many impurities. How can I get it to retain longer?
Answer:
This is the opposite problem: your mobile phase is too polar, causing your compound to have a weak interaction with the silica gel and move too quickly.
-
Immediate Action: If you are early in the elution, you can try to salvage the separation by switching to a much less polar mobile phase (e.g., from 70:30 to 95:5 Hexane:Ethyl Acetate). However, it is often more effective to collect all the eluted material, evaporate the solvent, and re-run the chromatography with a more optimized mobile phase.
-
For Future Runs: Select a starting mobile phase that gives your product an Rf of 0.2-0.3 on TLC. This will ensure adequate retention and allow for separation from less polar impurities.
Issue 4: Product Degradation on the Column
Question: I've noticed a new spot appearing on my TLC plates of the collected fractions, and my overall yield is low. I suspect my compound, 6-(1-Ethoxyethoxy)-2-chloroquinoline, is degrading on the silica gel.
Answer:
The 1-ethoxyethoxy (EE) protecting group is an acetal, which is known to be labile under acidic conditions.[4] Silica gel is inherently acidic and can catalyze the cleavage of the EE group, especially with prolonged exposure.
1. Minimize Contact Time:
-
Use Flash Chromatography: Apply pressure (air or nitrogen) to increase the flow rate of the mobile phase. This reduces the time your compound spends on the acidic stationary phase.
-
Don't let the column run dry: This can exacerbate degradation.
2. Neutralize the Silica Gel:
-
You can pre-treat your silica gel by washing it with a dilute solution of triethylamine in your non-polar solvent (e.g., 1% triethylamine in hexane) before packing the column. This will help to neutralize the acidic sites.
3. Consider an Alternative Stationary Phase:
-
Alumina (basic or neutral): For highly acid-sensitive compounds, switching to alumina can be a good alternative. You will need to re-optimize your mobile phase system using TLC with alumina plates.
-
Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase chromatography (using a C18-functionalized silica) with a mobile phase like water/acetonitrile or water/methanol could be an option.[5][6]
Workflow for Troubleshooting Product Degradation
Caption: Decision tree for addressing product degradation during chromatography.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of 6-(1-Ethoxyethoxy)-2-chloroquinoline on silica gel?
A1: A good starting point for many quinoline derivatives is a mixture of hexane and ethyl acetate.[3] Begin your TLC analysis with a ratio of around 80:20 (Hexane:Ethyl Acetate) and adjust the polarity based on the Rf value of your product.
Q2: How much crude material can I load onto my column?
A2: A general rule of thumb for good separation is to load no more than 1-5% of the mass of the silica gel. For example, on a 100g silica gel column, you would typically load 1-5g of crude material. Higher loading can compromise resolution.
Q3: How do I pack a silica gel column properly to avoid issues like channeling?
A3: Proper column packing is essential for a good separation.[7][8] The "slurry" or "wet-packing" method is generally preferred:
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, make a slurry of your silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column in one continuous motion.
-
Gently tap the side of the column to dislodge any air bubbles and help the silica pack evenly.
-
Add a layer of sand on top of the packed silica to prevent disturbance when adding the sample and eluent.
-
Drain the excess solvent until it is just level with the top of the sand before loading your sample. Never let the silica bed go dry.[8]
Q4: What detection methods can I use to monitor the fractions?
A4: The quinoline ring system is UV active, making UV-Vis spectroscopy a convenient method for detection. You can use a TLC plate with a fluorescent indicator (F254) and visualize the spots under a UV lamp at 254 nm. Alternatively, you can use a UV detector if you are using an automated flash chromatography system.
Q5: My compound is an oil. How should I load it onto the column?
A5: If your compound is an oil, you have two main options for loading:
-
Direct Loading: Dissolve the oil in a minimal amount of a non-polar solvent (like hexane or dichloromethane) and carefully apply it to the top of the column with a pipette.
-
Dry Loading: Dissolve your oily product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel or Celite to this solution and then evaporate the solvent completely to get a free-flowing powder.[7] This powder can then be carefully added to the top of the packed column. This method often results in a more even initial band and better separation.
Quantitative Data Summary: Starting Conditions
The following table provides representative starting conditions for the purification of 6-(1-Ethoxyethoxy)-2-chloroquinoline. These will likely require optimization based on your specific impurity profile.
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography, offering good resolving power.[1] |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) | A versatile solvent system with a wide polarity range. Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration. |
| Mobile Phase Modifier | 0.1-1% Triethylamine (optional) | Recommended for basic compounds like quinolines to prevent tailing by neutralizing acidic silanol groups.[3] |
| TLC Rf Target | 0.2 - 0.3 | Provides a good balance between retention and elution for optimal separation on the column. |
| Sample Loading | 1-5% of silica gel mass | Prevents column overloading and ensures good resolution. |
Experimental Protocol: Standard Flash Chromatography Purification
-
TLC Optimization: Determine the optimal mobile phase system that provides an Rf of 0.2-0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel (e.g., 100g) in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped.[8]
-
Sample Loading: Dissolve the crude 6-(1-Ethoxyethoxy)-2-chloroquinoline (e.g., 2g) in a minimal amount of dichloromethane. Add 4-5g of silica gel and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase, applying gentle pressure. Collect fractions in test tubes.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified 6-(1-Ethoxyethoxy)-2-chloroquinoline.
Logical Relationship: Column Chromatography Workflow
Caption: A standard workflow for purifying 6-(1-Ethoxyethoxy)-2-chloroquinoline.
References
- Vertex AI Search, based on "Separation and identification of polar polyphenols in oily formulation using high-performance thin-layer chromatography and mass". Accessed on: 2026-03-27.
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- Vertex AI Search, based on "Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci". Accessed on: 2026-03-27.
- Vertex AI Search, based on "Purification techniques for 2-Chloroquinoline-6-sulfonamide - Benchchem". Accessed on: 2026-03-27.
- Vertex AI Search, based on "5 Things to Consider When Selecting a Chromatography Silica - W.R. Grace". Accessed on: 2026-03-27.
- Vertex AI Search, based on "The Choice of Mobile Phase in Reversed-Phase Flash Chrom
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- Vertex AI Search, based on "Mobile Phase Selection in Method Development: How to Optimize - Welch M
- Vertex AI Search, based on "6-(1-Ethoxyethoxy)-2-chloroquinoline | 1374109-24-6 - Sigma-Aldrich". Accessed on: 2026-03-27.
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- Vertex AI Search, based on "Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candid
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- Vertex AI Search, based on "Purification of ethoxyquin and its two oxidation products - PubMed". Accessed on: 2026-03-27.
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- Vertex AI Search, based on "Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI". Accessed on: 2026-03-27.
- Vertex AI Search, based on "The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchG
- Vertex AI Search, based on "Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds | Journal of Chromatographic Science | Oxford Academic". Accessed on: 2026-03-27.
- Vertex AI Search, based on "Troubleshooting Guide - Phenomenex". Accessed on: 2026-03-27.
- Vertex AI Search, based on "Purification of Organic Compounds by Flash Column Chrom
- Vertex AI Search, based on "The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent". Accessed on: 2026-03-27.
- Vertex AI Search, based on "Isolation and purification of plant secondary metabolites using column-chromatographic technique - ResearchG
- Vertex AI Search, based on "ETHOXYQUIN - CAMEO Chemicals - NOAA". Accessed on: 2026-03-27.
- Vertex AI Search, based on "HPLC Troubleshooting Guide - Sigma-Aldrich". Accessed on: 2026-03-27.
- Vertex AI Search, based on "Chromatography: A Two-Column Process To Purify Antibodies Without Protein A". Accessed on: 2026-03-27.
- Vertex AI Search, based on "The Stability of the 1-Ethoxyethoxy (EE) Protecting Group Under Basic Conditions: A Technical Guide - Benchchem". Accessed on: 2026-03-27.
Sources
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- 2. 5 Things to Consider When Selecting a Chromatography Silica [grace.com]
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- 4. benchchem.com [benchchem.com]
- 5. santaisci.com [santaisci.com]
- 6. welch-us.com [welch-us.com]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Preventing degradation of 6-(1-Ethoxyethoxy)-2-chloroquinoline during long-term storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the erratic degradation of 6-(1-Ethoxyethoxy)-2-chloroquinoline during long-term storage.
This molecule possesses two distinct structural vulnerabilities: the highly acid-labile 1-ethoxyethoxy (EE) acetal protecting group, and the photo-sensitive quinoline core. This guide moves beyond basic storage instructions to explain the causality behind experimental choices, providing a self-validating system to ensure the absolute integrity of your compound.
Section 1: Diagnostic FAQs & Troubleshooting
Q1: My stored batches of 6-(1-Ethoxyethoxy)-2-chloroquinoline are turning yellow and eventually brown. What is causing this, and does it affect potency? A1: Discoloration is a classic indicator of quinoline core photodegradation[1]. Quinolines are highly photosensitive; exposure to ambient laboratory light or UV radiation triggers radical oxidation pathways. This leads to the formation of hydroxyquinolines and complex, conjugated oligomers that appear yellow or brown[2]. This structural degradation directly compromises the potency and purity of your sample. Causality & Solution: Photons provide the activation energy required to break aromatic bonds or excite the molecule into reactive triplet states. To prevent this, the compound must be stored in opaque or amber-tinted vials to block UV/Vis light transmission.
Q2: LC-MS analysis of my 6-month-old stock shows a massive peak corresponding to 6-hydroxy-2-chloroquinoline. Why did the protecting group fall off? A2: You are observing the acid-catalyzed hydrolysis of the 1-ethoxyethoxy (EE) group[3]. The EE group is an acetal, which is exceptionally stable in basic and neutral conditions but highly labile in the presence of trace acids and moisture[4]. Atmospheric moisture reacting with ambient CO₂ or residual acidic silanols on standard borosilicate glassware provides enough protons to initiate cleavage. The protonation of the acetal oxygen leads to the expulsion of ethanol and the formation of an oxonium ion, which is subsequently attacked by water to yield the deprotected phenol (6-hydroxy-2-chloroquinoline) and acetaldehyde[5]. Causality & Solution: Because the reaction is driven by the presence of water and protons, you must eliminate both. Store the compound in base-washed glassware under a strictly inert, anhydrous atmosphere (Argon).
Q3: Can I store this compound in aqueous stock solutions (e.g., DMSO/Water) for high-throughput screening? A3: It is highly discouraged for long-term storage. While the 2-chloroquinoline moiety is relatively stable against nucleophilic attack at neutral pH, the EE group will slowly hydrolyze in any aqueous environment unless the pH is strictly maintained above 7.5 (mildly basic)[3]. If aqueous stocks are mandatory for your workflow, prepare them fresh daily.
Section 2: Quantitative Stability Data
To assist in your experimental planning, the following table summarizes the degradation profile of 6-(1-Ethoxyethoxy)-2-chloroquinoline under various environmental stressors.
| Storage Condition | Primary Stressor | Estimated Half-Life | Primary Degradation Product |
| Ambient Light, Room Temp, Clear Vial | Photons (UV/Vis) | 14 - 30 Days | Hydroxyquinolines, Oligomers |
| Aqueous Solution (pH 5.0), 37°C | Protons (H⁺) / H₂O | < 2 Hours | 6-Hydroxy-2-chloroquinoline |
| Aqueous Solution (pH 8.0), 4°C | None (Base Stable) | > 6 Months | None (Stable) |
| Solid, -20°C, Amber Vial, Ar Gas | None (Fully Protected) | > 2 Years | None (Stable) |
Section 3: Workflows & Mechanisms
To fully grasp how to protect your compound, you must understand how it breaks down. The diagram below illustrates the dual degradation pathways threatening your molecule.
Fig 1. Mechanistic pathways for acid-catalyzed hydrolysis and photodegradation.
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Preparation of Ultra-Dry, Acid-Free Storage Aliquots
Standard glassware contains surface silanol groups (Si-OH) which are weakly acidic. For highly sensitive acetals, this trace acidity creates a microenvironment capable of catalyzing hydrolysis.
-
Glassware Neutralization: Wash amber glass vials using 0.1 M NaOH to convert acidic silanols to neutral sodium silanolates. Rinse thoroughly with HPLC-grade water, followed by anhydrous methanol.
-
Thermal Desiccation: Bake the washed vials at 120°C for 4 hours to drive off all residual moisture.
-
Aliquot Transfer: Transfer the synthesized 6-(1-Ethoxyethoxy)-2-chloroquinoline into the vials inside a glove box maintained at a relative humidity of < 1%.
-
Inerting: Purge the vials with ultra-high purity Argon. Causality Note: Argon is denser than Nitrogen; it sinks to the bottom of the vial, creating a heavier, more robust protective blanket over the solid compound that effectively displaces oxygen and moisture.
-
Sealing & Storage: Seal tightly with PTFE-lined caps, wrap the seal with Parafilm, and transfer to a dedicated -20°C freezer.
SOP 2: Forced Degradation & Stability Validation Assay
A protocol is only as good as its validation. To ensure your storage system is self-validating, perform this forced degradation assay alongside your stored samples[1].
-
Control Setup: Dissolve 1 mg of the compound in 1 mL of anhydrous LC-MS grade Acetonitrile.
-
Acid Stress (Positive Control): Add 10 µL of 0.1 M HCl to a 100 µL aliquot of the stock. Incubate at room temperature for 2 hours.
-
Light Stress (Positive Control): Expose a 100 µL aliquot in a clear glass vial to broad-spectrum UV/Vis light for 24 hours.
-
Validation Analysis: Run the stressed samples alongside an aliquot from your long-term storage batch using LC-MS. Your stored sample must show < 0.5% of the 6-hydroxy-2-chloroquinoline peak (verifying moisture/acid protection) and a flat baseline with no oligomeric drift (verifying light protection).
Fig 2. Self-validating workflow for the long-term storage of sensitive acetal compounds.
References
-
ResearchGate. "Photodegradation of quinoline in water". Available at:[Link]
-
Organic Chemistry Tutor. "Acetals Formation and Hydrolysis". Available at:[Link]
-
Organic Chemistry Portal. "Dimethyl Acetals". Available at:[Link]
Sources
Technical Support Center: Optimizing Substitution of 6-(1-Ethoxyethoxy)-2-chloroquinoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide for researchers and drug development professionals working with 6-(1-ethoxyethoxy)-2-chloroquinoline .
The 2-chloroquinoline scaffold is a highly privileged pharmacophore. However, functionalizing the C2 position—either via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling—while preserving the sensitive 6-(1-ethoxyethoxy) (EE) protecting group requires precise stoichiometric and environmental control. This guide explains the mechanistic causality behind common failures and provides self-validating protocols to ensure experimental success.
Section 1: Mechanistic Troubleshooting & FAQs
FAQ 1: Why am I observing premature cleavage of the 1-ethoxyethoxy (EE) group during my reactions, and how do I prevent it?
The Causality: The 1-ethoxyethoxy group is an acyclic acetal utilized to protect the 6-hydroxyl moiety. According to established protective group chemistry, acetals are inherently stable to strongly basic and nucleophilic conditions but are exceedingly vulnerable to Brønsted and Lewis acids[1]. In cross-coupling or SNAr reactions, EE cleavage is almost exclusively triggered by:
-
Trace Moisture at High Temperatures: Water at elevated temperatures (>80 °C) can auto-ionize or react with trace impurities to generate acidic micro-environments, leading to rapid acetal hydrolysis.
-
Lewis Acidic Catalysts: Certain transition metal pre-catalysts or inorganic salts can act as Lewis acids, coordinating to the acetal oxygen and facilitating C-O bond cleavage.
The Solution: Ensure absolute anhydrous conditions. Use rigorously dried solvents (e.g., anhydrous DMAc or Toluene) and store the starting material over desiccants. When utilizing Pd-catalysis, avoid Lewis-acidic additives and consider adding a mild, non-nucleophilic base buffer (like trace K2CO3 ) to neutralize any adventitious acid.
FAQ 2: During Palladium-catalyzed Buchwald-Hartwig amination, I see significant protodehalogenation instead of the aminated product. What is going wrong?
The Causality: Protodehalogenation (yielding 6-(EE)-quinoline without the amine substitution) occurs when the Pd(II)-aryl intermediate undergoes β -hydride elimination or abstracts a proton from the solvent/base instead of undergoing reductive elimination with the nucleophile. This is exacerbated in 2-chloroquinolines because the initial oxidative addition is facile, but if the incoming amine is sterically hindered, the catalytic cycle stalls at the Pd(II) intermediate, allowing degradation pathways to take over[2].
The Solution:
-
Ligand Tuning: Switch to a bulky, electron-rich bidentate ligand (e.g., Xantphos, BINAP, or BrettPhos) to accelerate reductive elimination over off-cycle degradation.
-
Solvent Optimization: Benzotrifluoride (BTF) has been proven superior to toluene for the selective Buchwald-Hartwig amination of haloquinolines, enhancing yields and minimizing side reactions under both thermal and microwave conditions[3].
FAQ 3: Can I use SNAr instead of Pd-catalysis to avoid metal-induced side reactions?
The Causality: Yes. The nitrogen atom in the quinoline ring strongly withdraws electron density from the C2 and C4 positions, highly activating the C2-chloride toward SNAr[4]. If your nucleophile is a primary or secondary aliphatic amine (which are strong nucleophiles), SNAr is the preferred pathway because it avoids transition metals entirely, eliminating protodehalogenation risks[5].
The Solution: Run the reaction in a polar aprotic solvent (DMAc or DMF) at 80–100 °C. For sluggish reactions, utilizing a phase-transfer catalyst (such as CTAB) in PEG-400 has proven highly effective for accelerating the substitution of 2-chloroquinolines[6].
Section 2: Reaction Workflow & Failure Pathways
Decision tree for selecting the optimal substitution pathway based on nucleophile strength.
Mechanistic pathways illustrating desired substitution versus primary side reactions.
Section 3: Quantitative Data & Reagent Compatibility
To design a self-validating experiment, you must select reagents that do not cross-react with the EE protecting group. The table below summarizes the compatibility of common reaction components.
| Reagent / Condition | Compatibility | Mechanistic Rationale |
| NaOtBu / LiHMDS | High | The EE group is an acetal and is highly stable to strong bases; ideal for Buchwald-Hartwig aminations[1][2]. |
| K2CO3 / Cs2CO3 | High | Mild inorganic bases are perfectly tolerated and act as buffers to prevent acid-catalyzed EE cleavage[5]. |
| Aqueous HCl / TFA | Incompatible | Rapidly protonates the acetal oxygen, driving hydrolysis to the 6-hydroxyquinoline byproduct[1]. |
| Anhydrous Toluene | High | Standard non-polar solvent for cross-coupling; prevents moisture-driven hydrolysis. |
| Benzotrifluoride (BTF) | Very High | Enhances microwave and thermal Buchwald-Hartwig yields specifically for haloquinolines[3]. |
| Isopropanol / EtOH | Moderate | Protic solvents can participate in SNAr side reactions or accelerate hydrolysis if trace acid is present. |
Section 4: Standardized Experimental Protocols
Protocol A: Metal-Free SNAr with Aliphatic Amines
Self-Validating Principle: The use of a polar aprotic solvent with a mild, insoluble base ensures the EE group remains intact while maximizing the nucleophilicity of the amine.
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 6-(1-ethoxyethoxy)-2-chloroquinoline (1.0 equiv) and the aliphatic amine (2.0 equiv).
-
Solvent & Base: Add anhydrous N,N-dimethylacetamide (DMAc) to achieve a 0.2 M concentration, followed by finely powdered, anhydrous K2CO3 (2.5 equiv)[5].
-
Reaction: Heat the heterogeneous mixture to 90 °C for 12–16 hours. Monitor via LC-MS.
-
Checkpoint: If the 6-hydroxy byproduct appears during monitoring, halt the reaction and verify the anhydrous nature of your DMAc and amine.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with distilled water (3x) to completely remove the DMAc. Dry the organic layer over Na2SO4 , filter, and concentrate in vacuo.
Protocol B: Buchwald-Hartwig Amination with Aryl/Hindered Amines
Self-Validating Principle: Using BTF as a solvent and a bulky bidentate ligand forces the catalytic cycle forward through reductive elimination, preventing the Pd-intermediate from undergoing protodehalogenation.
-
Preparation: In a glovebox or under strict argon flow, combine 6-(1-ethoxyethoxy)-2-chloroquinoline (1.0 equiv), the hindered/aryl amine (1.2 equiv), Pd2(dba)3 (2.5 mol%), and Xantphos (5.0 mol%).
-
Base & Solvent: Add NaOtBu (1.5 equiv) and anhydrous Benzotrifluoride (BTF) to achieve a 0.1 M concentration[3].
-
Reaction: Seal the reaction vessel and heat at 100 °C (or 150 °C in a dedicated microwave reactor) for 2–4 hours[3].
-
Workup: Filter the crude mixture through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate and purify via flash chromatography.
-
Critical Step: Pre-treat the silica gel with 1% triethylamine in hexanes to neutralize the silica's inherent acidity, which will otherwise cleave the EE group directly on the column.
-
References
-
Greene's Protective Groups in Organic Synthesis. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at:[Link]
-
Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic-Chemistry.org. Available at:[Link]
-
SYNTHESIS OF FLUORESCENCE PYRIPROXYFEN ANALOGUES AS JUVENILE HORMONE AGONISTS. Semantic Scholar. Available at:[Link]
-
Synthesis of 6/8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes: A Facile CTAB Catalyzed Protocol. ThaiScience. Available at:[Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. ResearchGate. Available at:[Link]
Sources
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- 2. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. thaiscience.info [thaiscience.info]
Removing unreacted 2-chloroquinolin-6-ol from 6-(1-Ethoxyethoxy)-2-chloroquinoline batches
Introduction: The Purification Challenge
The synthesis of 6-(1-ethoxyethoxy)-2-chloroquinoline involves the protection of the phenolic hydroxyl group of 2-chloroquinolin-6-ol. A common challenge in this process is the presence of unreacted starting material in the crude product. Efficient removal is critical, particularly in drug development, where purity is paramount.
This guide provides a comprehensive technical overview, troubleshooting advice, and detailed protocols for effectively separating the acidic phenol (2-chloroquinolin-6-ol) from its neutral, protected ether derivative (6-(1-ethoxyethoxy)-2-chloroquinoline). The strategies outlined herein leverage the distinct physicochemical properties of the two molecules to achieve high purity.
Troubleshooting and Purification Strategy Guide
This section addresses common issues encountered during purification in a direct question-and-answer format.
Q1: What is the core principle for separating the phenolic starting material from the protected ether product?
A1: The primary difference to exploit is the acidity of the phenolic hydroxyl group on the unreacted starting material, 2-chloroquinolin-6-ol. This group is acidic (typical phenol pKa ≈ 10) and will be deprotonated by an aqueous base (like NaOH or even NaHCO₃) to form a water-soluble phenoxide salt. In contrast, the desired product, 6-(1-ethoxyethoxy)-2-chloroquinoline, has this acidic proton replaced with an acetal protecting group, rendering it non-acidic and neutral. This fundamental difference allows for a highly selective separation using liquid-liquid extraction.
Q2: I performed a single wash with aqueous sodium hydroxide, but my product is still contaminated. What went wrong?
A2: This is a common issue that can arise from several factors:
-
Insufficient Base: You may not have used enough molar equivalents of base to react with all the phenolic impurity.
-
Inadequate Mixing: The two phases (organic and aqueous) may not have been mixed vigorously enough for the extraction to reach equilibrium. This can lead to incomplete removal of the phenoxide salt into the aqueous layer.
-
Insufficient Washes: A single extraction is often not enough. Performing multiple sequential washes (e.g., 3 separate washes) with fresh aqueous base is significantly more efficient at removing impurities than one single large-volume wash.
-
pH of the Aqueous Layer: After extraction, the pH of the aqueous layer should be strongly basic (pH > 12) to ensure the phenol remains in its deprotonated, water-soluble form.
Q3: My quinoline compounds are streaking badly on my silica gel TLC plate. How can I get clean spots to monitor my reaction and column chromatography?
A3: Streaking of quinoline derivatives on silica gel is a classic problem caused by the interaction of the basic quinoline nitrogen atom with the acidic silanol groups on the silica surface.[1] To resolve this:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase.[1] A common choice is triethylamine (NEt₃) at a concentration of 0.5-2%. For example, a mobile phase of 80:20 Hexane:Ethyl Acetate would become 80:20:1 Hexane:Ethyl Acetate:NEt₃. This neutralizes the acidic sites on the silica, allowing for clean, symmetrical spots.
-
Use a Different Stationary Phase: If a basic modifier is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic).[1]
Q4: Column chromatography isn't providing baseline separation. How can I improve it?
A4: If you are still seeing co-elution, consider these optimization strategies:
-
Reduce Polarity: Use a less polar (weaker) mobile phase to increase the retention of both compounds on the column, which can improve separation.[1]
-
Use a Gradient: Start with a low polarity mobile phase and gradually increase the polarity. The less polar product will elute first, followed by the more polar phenolic starting material.
-
Dry Loading: If your compound is not very soluble in the mobile phase, dissolving it in a minimal amount of a strong solvent (like dichloromethane), adsorbing it onto a small amount of silica gel, and evaporating the solvent before loading the solid onto the column can result in a tighter band and better separation.[2]
Q5: Are there any non-chromatographic methods for removing trace amounts of 2-chloroquinolin-6-ol?
A5: Yes. For removing small quantities of acidic impurities, scavenger resins are an excellent choice.[3] These are polymer-supported reagents that simplify purification by avoiding aqueous workups.
-
Mechanism: You can use a basic scavenger resin (e.g., a polymer-supported amine or carbonate). When the crude product solution is passed through or stirred with the resin, the acidic phenol is captured by the resin, while the neutral desired product remains in solution.
-
Workflow: The resin is simply filtered off, and the solvent is evaporated to yield the purified product. This method is highly efficient for final "polishing" steps.[3]
Comparative Data Summary
The selection of a purification strategy is guided by the properties of the compounds involved.
| Property | 2-chloroquinolin-6-ol (Starting Material) | 6-(1-Ethoxyethoxy)-2-chloroquinoline (Product) | Rationale for Separation |
| Key Functional Group | Phenolic Hydroxyl (-OH) | Acetal Ether (-O-CH(CH₃)OEt) | The -OH group is acidic; the ether is neutral. This is the primary basis for extractive separation. |
| Acidity | Acidic (pKa ≈ 10) | Neutral | Reacts with aqueous base to form a water-soluble salt. |
| Polarity | More Polar | Less Polar | The -OH group is capable of hydrogen bonding, making it more polar. This allows for separation by chromatography. |
| Solubility in Aqueous Base | Soluble (as phenoxide salt) | Insoluble | Forms the basis of liquid-liquid extraction. |
| Approximate TLC Rf | Lower | Higher | In a normal-phase system (e.g., Hexane/EtOAc), the more polar phenol will have a lower Rf value.[4] |
Purification & Analysis Protocols
Protocol 1: Basic Liquid-Liquid Extraction
This protocol is the first and most effective step for removing the bulk of the 2-chloroquinolin-6-ol impurity.
Experimental Steps:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
First Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous sodium hydroxide (NaOH) solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to fully separate. The organic layer contains the desired product, and the aqueous layer contains the sodium 2-chloroquinolin-6-olate salt.
-
Drain: Drain the lower aqueous layer.
-
Repeat: Repeat the extraction (steps 2-5) two more times with fresh 1M NaOH solution.
-
Validation (Optional but Recommended): Keep the first aqueous layer and acidify it with HCl. The reappearance of a precipitate (the starting material) confirms successful extraction.
-
Neutral Wash: Wash the organic layer with water, followed by a wash with brine to remove residual NaOH and facilitate drying.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the product.[5]
Protocol 2: Purification by Flash Column Chromatography
This method is used to remove residual starting material and other non-acidic impurities.
Experimental Steps:
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. A good starting point for quinoline derivatives is a mixture of Hexane and Ethyl Acetate.[6] Add ~1% triethylamine to prevent streaking.[1] Aim for an Rf of ~0.3 for the desired product. The starting material will have a lower Rf.
-
Column Packing: Pack a glass column with silica gel using your chosen mobile phase (e.g., 90:10:1 Hexane:EtOAc:NEt₃).
-
Sample Loading: Dissolve the crude product from the extraction in a minimal amount of solvent (e.g., DCM) and load it carefully onto the top of the silica gel bed.[2]
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC. Spot each fraction on a TLC plate alongside your starting material and product standards.
-
Combine and Concentrate: Combine the fractions that contain the pure product (and are free of the lower-Rf starting material spot). Remove the solvent under reduced pressure to obtain the purified product.[2]
Protocol 3: Analytical Monitoring by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust technique for accurately assessing the purity of the final product.[7]
Typical HPLC Method Parameters:
| Parameter | Typical Value |
|---|---|
| Column | Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm)[8] |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | Start with a higher percentage of A, and ramp to a higher percentage of B (e.g., 5% to 95% B over 15 minutes).[8] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Elution | The less polar product will have a longer retention time than the more polar starting material in a reverse-phase system. |
Workflow and Visualization
The following diagrams illustrate the decision-making process for purification and the mechanism of the key extraction step.
Caption: Decision workflow for purifying 6-(1-ethoxyethoxy)-2-chloroquinoline.
Caption: Mechanism of separation by basic liquid-liquid extraction.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- LookChem. (n.d.).
- Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- BenchChem. (2025). Monitoring quinoline synthesis progress using TLC or LC-MS.
- BenchChem. (2025). Analytical methods for "Quinoline, (1-methylethyl)-".
- BenchChem. (2025).
- UNCW Institutional Repository. (n.d.).
- IJCRT.org. (n.d.).
- SpinChem. (n.d.). Phenol scavenging using ion-exchange resin.
- Amerigo Scientific. (n.d.). Scavenger Resins.
- BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
- Sunresin. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Chloroquinoline.
Sources
Handling moisture sensitivity of 6-(1-Ethoxyethoxy)-2-chloroquinoline protecting groups
Welcome to the technical support center for 6-(1-Ethoxyethoxy)-2-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling the moisture sensitivity of this acetal-protected quinoline derivative. As your partner in research, we aim to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity of your experiments and the success of your synthetic routes.
The 6-(1-ethoxyethoxy) (EE) protecting group is a valuable tool for masking the hydroxyl functionality on the quinoline scaffold, allowing for selective reactions at other positions. However, its acetal nature renders it susceptible to hydrolysis, a characteristic that requires careful management throughout your experimental workflow. This guide is structured in a question-and-answer format to directly address the most common issues you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of 6-(1-Ethoxyethoxy)-2-chloroquinoline.
Q1: What is the primary cause of decomposition for 6-(1-Ethoxyethoxy)-2-chloroquinoline?
A1: The primary mode of decomposition is the acid-catalyzed hydrolysis of the 1-ethoxyethoxy (EE) acetal group. This reaction cleaves the protecting group to reveal the free hydroxyl group, yielding 6-hydroxy-2-chloroquinoline, along with acetaldehyde and ethanol as byproducts. The presence of even trace amounts of acid, often introduced by atmospheric moisture (which can form carbonic acid in solution) or acidic impurities in solvents and reagents, can initiate this process. The mechanism involves protonation of one of the acetal oxygens, followed by elimination of ethanol to form a resonance-stabilized oxocarbenium ion, which is then attacked by water to yield a hemiacetal that rapidly decomposes.[1][2]
Q2: How should I properly store 6-(1-Ethoxyethoxy)-2-chloroquinoline to ensure its stability?
A2: Proper storage is critical to maintaining the integrity of the compound. It should be stored under an inert atmosphere (argon or nitrogen) to exclude moisture.[3] The recommended storage temperature is 2-8°C to minimize any potential thermal degradation.[4] For long-term storage, sealing the container with a high-quality septum and wrapping the cap with Parafilm® provides an excellent barrier against atmospheric moisture.[5] If the compound is supplied in a Sure/Seal™ bottle, this is designed for the storage and dispensing of air- and moisture-sensitive reagents.[6]
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric moisture and oxygen.[3] |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation pathways.[4] |
| Container | Tightly sealed vial, preferably amber glass. | Protects from light and moisture ingress. |
| Handling | In a glovebox or under a positive pressure of inert gas. | Minimizes exposure to the laboratory atmosphere.[7] |
Q3: Can I use protic solvents like methanol or ethanol with this compound?
A3: It is strongly advised to avoid protic solvents unless a deprotection is intended. Protic solvents, especially in the presence of any acidic impurities, can facilitate the hydrolysis of the EE group. If a protic solvent must be used for a subsequent reaction, it is imperative that the solvent is rigorously dried and that the reaction is performed under strictly anhydrous and neutral or basic conditions.
Q4: Is the 2-chloro substituent on the quinoline ring expected to affect the stability of the EE protecting group?
A4: The 2-chloro substituent is an electron-withdrawing group, which can influence the electron density of the entire quinoline ring system. However, its effect on the stability of the 6-(1-ethoxyethoxy) group is likely to be minimal due to the distance between the two substituents. The primary factor governing the stability of the EE group remains the presence of acid and water. The reactivity of the 2-chloro position itself, being susceptible to nucleophilic substitution, is a more significant consideration in planning your synthetic steps.[5]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the use of 6-(1-Ethoxyethoxy)-2-chloroquinoline in your experiments.
Problem 1: My starting material appears to be degrading upon storage or during my reaction setup, as indicated by TLC analysis showing a new, more polar spot.
Possible Cause A: Exposure to Atmospheric Moisture. The compound has likely been exposed to moisture in the air, leading to hydrolysis.
Solution:
-
Handling: Handle the compound exclusively under an inert atmosphere, either in a glovebox or using Schlenk line techniques.[5] Use dry syringes or cannulas for transferring solutions.
-
Solvents: Ensure all solvents are anhydrous. Use freshly opened bottles of anhydrous solvents or solvents dried using an appropriate drying agent or a solvent purification system.
-
Glassware: All glassware must be thoroughly dried before use, typically by oven-drying overnight at >120°C and cooling under a stream of inert gas.[5]
Possible Cause B: Acidic Impurities in Solvents or Reagents. Trace acidic impurities can catalyze the deprotection.
Solution:
-
Solvent Purification: If you suspect acidic impurities, consider passing the solvent through a plug of activated neutral alumina before use.
-
Reagent Purity: Ensure all other reagents in your reaction are free from acidic residues.
-
Addition of a Non-nucleophilic Base: In some cases, adding a small amount of a non-nucleophilic base, such as proton sponge or diisopropylethylamine (DIPEA), to the reaction mixture can scavenge trace acid without interfering with many reaction types. This should be tested on a small scale first.
Caption: Troubleshooting workflow for starting material degradation.
Problem 2: My reaction, which should preserve the EE protecting group, is resulting in a mixture of the desired product and the deprotected product.
Possible Cause A: The reaction conditions are inadvertently acidic. Some reagents, while not obviously acidic, can generate acidic byproducts or contain acidic impurities. For example, certain Lewis acids used in other transformations can be strong enough to cleave the EE group.
Solution:
-
Re-evaluate Reagents: Carefully consider all reagents and their potential to generate acid. For instance, if using a chloroformate, be aware that HCl may be generated as a byproduct. In such cases, the inclusion of a non-nucleophilic base is essential.
-
Alternative Reagents: Explore alternative reagents that operate under strictly neutral or basic conditions to achieve your desired transformation.
Possible Cause B: The work-up procedure is causing deprotection. Aqueous work-ups, especially if not buffered or if the pH is allowed to drop, can cause hydrolysis.
Solution:
-
Buffered Work-up: Use a buffered aqueous solution for your work-up, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8), to neutralize any acid generated during the reaction.
-
Non-Aqueous Work-up: If possible, consider a non-aqueous work-up. This could involve direct filtration through a pad of silica gel or celite to remove solid byproducts, followed by solvent evaporation.
Caption: Decision tree for troubleshooting partial deprotection.
Problem 3: I am trying to deprotect the EE group, but the reaction is sluggish or incomplete.
Possible Cause A: The acidic conditions are too mild or the concentration of water is too low. While the EE group is acid-labile, the specific conditions required can vary depending on the substrate and solvent system.
Solution:
-
Increase Acid Strength/Concentration: If using a mild acid like acetic acid, consider switching to a stronger acid such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA). A common and effective method is using a solution of HCl in an alcohol or THF.[8]
-
Ensure Sufficient Water: Hydrolysis requires water as a reagent. If performing the deprotection in a nominally anhydrous solvent with only a catalytic amount of acid, the reaction may stall. The use of a solvent system like THF/water (e.g., 4:1) can ensure the reaction goes to completion.[9]
Possible Cause B: The reaction temperature is too low. Like most chemical reactions, the rate of hydrolysis is temperature-dependent.
Solution:
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50°C) can significantly increase the rate of deprotection. Monitor the reaction closely by TLC to avoid the formation of byproducts at elevated temperatures.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures involving 6-(1-Ethoxyethoxy)-2-chloroquinoline.
Protocol 1: Standard Deprotection of the 1-Ethoxyethoxy (EE) Group
This protocol describes a general and reliable method for the removal of the EE protecting group under mild acidic conditions.
Materials:
-
6-(1-Ethoxyethoxy)-2-chloroquinoline
-
Tetrahydrofuran (THF)
-
2M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 6-(1-Ethoxyethoxy)-2-chloroquinoline (1.0 eq) in THF (approximately 0.1 M concentration) in a round-bottom flask.
-
To the stirred solution at room temperature, add 2M aqueous HCl (2.0-3.0 eq).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The product, 6-hydroxy-2-chloroquinoline, will be significantly more polar than the starting material. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 6-hydroxy-2-chloroquinoline.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization, if necessary.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]
-
Organic Synthesis. Protecting Groups. [Link]
-
CEM Corporation. Protection and Deprotection. [Link]
-
Baran, P. S. Protective Groups in Synthetic Organic Chemistry. [Link]
-
Beilstein Journals. Tuning the stability of alkoxyisopropyl protection groups. [Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
University of Rochester, Department of Chemistry. How to Store Reagents. [Link]
-
PubMed. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. [Link]
- Kocienski, P. J. Protecting Groups. Thieme.
-
Organic Chemistry Portal. Protective Groups. [Link]
Sources
- 1. Protection and Deprotection [cem.com]
- 2. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Protective Groups [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
A Comprehensive Guide to the Development and Validation of a Stability-Indicating HPLC Method for 6-(1-Ethoxyethoxy)-2-chloroquinoline
This guide provides a detailed, scientifically-grounded walkthrough for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-(1-Ethoxyethoxy)-2-chloroquinoline. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity and stability critical for drug safety and efficacy. The methodologies described herein are aligned with the stringent standards of the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and data integrity.[1][2][3][4][5]
The guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for each decision, reflecting a deep understanding of chromatographic principles and regulatory expectations. We will explore the systematic development of the HPLC method, its rigorous validation across all required parameters, and a comparative analysis of alternative approaches.
The Critical Role of a Validated HPLC Method
6-(1-Ethoxyethoxy)-2-chloroquinoline serves as a crucial building block in medicinal chemistry. Impurities or degradation products can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a precise, accurate, and specific analytical method is paramount for quality control. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high sensitivity, selectivity, and reproducibility for the analysis of such organic molecules.[6]
A validated analytical procedure is a regulatory requirement to ensure that the method is suitable for its intended purpose.[7][8] This involves a comprehensive evaluation of the method's performance characteristics.[2][9]
Strategic Development of the HPLC Method
The development of a robust HPLC method is a systematic process that involves the careful selection and optimization of various chromatographic parameters.
Analyte Characterization and Initial Parameter Selection
Understanding the physicochemical properties of 6-(1-Ethoxyethoxy)-2-chloroquinoline is the first step. It is a quinoline derivative, a class of heterocyclic compounds known for their diverse pharmacological activities.[6] Based on its structure, a reverse-phase HPLC (RP-HPLC) method is a logical starting point, as these columns are effective for separating moderately polar to non-polar compounds.[6][10]
-
Column Selection: A C18 column is a versatile and common choice for the analysis of many quinoline compounds.[10] For this study, a HYPERSIL RP C18 column (250 mm x 4.6 mm, 5 µm) was selected as the initial stationary phase.[10] While octadecyl columns are a reference for many analysts, other stationary phases like naphthylpropyl have shown success in separating complex mixtures of quinoline derivatives.[11][12]
-
Mobile Phase Selection: A combination of an organic modifier and an aqueous buffer is typical for RP-HPLC. Acetonitrile (ACN) and methanol (MeOH) are common organic solvents.[6] A starting mobile phase of acetonitrile and water was chosen. The pH of the aqueous phase can significantly influence the retention and peak shape of ionizable compounds; however, for this neutral molecule, an unbuffered mobile phase was initially evaluated.
-
Detection Wavelength: The UV spectrum of 6-(1-Ethoxyethoxy)-2-chloroquinoline was acquired using a photodiode array (PDA) detector to determine the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for detection.
Method Optimization: A Systematic Approach
The initial chromatographic conditions are systematically optimized to achieve the desired separation with good peak shape and a reasonable run time. This involves adjusting the mobile phase composition (gradient vs. isocratic elution), flow rate, and column temperature.
A gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it, is often employed to effectively separate compounds with a range of polarities and to elute strongly retained components.[6]
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Optimized Condition |
| Column | HYPERSIL RP C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 40% B; 5-15 min, 40-80% B; 15-20 min, 80% B; 20-22 min, 80-40% B; 22-25 min, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
This optimized method provided a sharp, symmetrical peak for 6-(1-Ethoxyethoxy)-2-chloroquinoline with a retention time of approximately 12.5 minutes.
Experimental Workflow for HPLC Method Development
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
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- 7. youtube.com [youtube.com]
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- 12. tandfonline.com [tandfonline.com]
A Comparative Guide to the Reactivity of 6-(1-Ethoxyethoxy)-2-chloroquinoline and 6-Methoxy-2-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the realm of medicinal chemistry, the choice of protecting groups and the inherent reactivity of substituted heterocyclic scaffolds are of paramount importance. This guide provides an in-depth comparison of two key quinoline derivatives: 6-(1-ethoxyethoxy)-2-chloroquinoline and 6-methoxy-2-chloroquinoline. Understanding their distinct reactivity profiles is crucial for designing efficient and selective synthetic routes.
Introduction: The Quinoline Core and the Influence of 6-Position Substituents
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The reactivity of substituted quinolines is heavily influenced by the nature and position of their substituents. The 2-chloro position is particularly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, making it a valuable handle for molecular elaboration.[1][2]
This guide focuses on the comparison between a 6-position protected with a 1-ethoxyethoxy (EE) group, an acetal, and a 6-position substituted with a methoxy group, an ether. These two groups, while both serving to modify the electronic properties of the quinoline ring, exhibit significant differences in their stability and influence on the reactivity of the 2-chloro position.
Electronic and Steric Profile: A Tale of Two Protecting Groups
The key to understanding the reactivity differences lies in the electronic nature and stability of the ethoxyethoxy and methoxy groups.
-
6-Methoxy-2-chloroquinoline: The methoxy group is a strong electron-donating group through resonance, increasing the electron density of the quinoline ring. This deactivates the 2-position towards nucleophilic attack to some extent. The C-O bond of the aryl methyl ether is generally stable and requires harsh conditions for cleavage, often involving strong acids like HBr or Lewis acids.[3][4][5]
-
6-(1-Ethoxyethoxy)-2-chloroquinoline: The 1-ethoxyethoxy (EE) group is an acetal protecting group.[6] While it also possesses oxygen atoms with lone pairs, its overall electronic influence is different from a simple methoxy group. More importantly, the EE group is known for its lability under acidic conditions.[6][7] Even mild aqueous acid can readily hydrolyze the acetal to reveal the corresponding phenol.[6] Conversely, it is generally stable under neutral and basic conditions, making it an orthogonal protecting group to many synthetic transformations.[6][8]
| Feature | 6-(1-Ethoxyethoxy)-2-chloroquinoline | 6-Methoxy-2-chloroquinoline |
| Protecting Group Type | Acetal | Ether |
| Key Stability | Stable to bases and nucleophiles | Generally stable |
| Key Lability | Cleaved by mild acid | Cleaved by strong acids (e.g., HBr) or Lewis acids |
| Electronic Effect | Electron-donating | Strong electron-donating |
Table 1. Comparison of the key properties of the ethoxyethoxy and methoxy protecting groups.
Reactivity in Key Synthetic Transformations
The differences in the protecting groups manifest in the reactivity of the 2-chloroquinoline core in common synthetic reactions.
The electron-deficient nature of the quinoline ring system, particularly at the 2-position, makes it susceptible to nucleophilic attack.[1] The rate of SNAr is influenced by the electron-donating or -withdrawing nature of the substituents.
While both the methoxy and ethoxyethoxy groups are electron-donating, the greater stability of the methoxy group under a wider range of conditions makes 6-methoxy-2-chloroquinoline a more predictable substrate in SNAr reactions. The EE group in 6-(1-ethoxyethoxy)-2-chloroquinoline, while stable to many basic nucleophiles, could be labile if any acidic conditions are generated during the reaction or workup.
Experimental Protocol: Generalized Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for the SNAr reaction on a 2-chloroquinoline derivative.
dot
Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.[1]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the 2-chloroquinoline derivative (1.0 eq) and the nucleophile (1.2 eq) in a suitable solvent (e.g., DMF, DMSO), add the base (1.5 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat as necessary, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and quench by pouring into cold water or a saturated aqueous solution of NH₄Cl.[1]
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography.[1]
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern synthetic chemistry for forming C-C and C-N bonds, respectively.[9][10]
Suzuki-Miyaura Coupling:
Both 6-(1-ethoxyethoxy)-2-chloroquinoline and 6-methoxy-2-chloroquinoline are expected to undergo Suzuki-Miyaura coupling at the 2-position. The choice of phosphine ligand is crucial for the successful coupling of chloroquinolines.[11] Sterically hindered and electron-rich ligands like XPhos or SPhos are often effective.[9] The basic conditions of the Suzuki coupling (e.g., K₂CO₃, K₃PO₄) are compatible with the EE protecting group.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination allows for the formation of C-N bonds.[10] Selective amination at the 2-position of a dihaloquinoline has been demonstrated, highlighting the increased reactivity of the 2-chloro position.[12] The strong basic conditions often employed (e.g., NaOtBu) are well-tolerated by both the methoxy and the EE groups.[6]
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 2-chloroquinoline.
dot
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.[9]
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine the 2-chloroquinoline derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., XPhos, SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of dioxane and water.
-
Inert Atmosphere: Degas the mixture and place it under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Deprotection: The Key Difference
The most significant practical difference between these two compounds lies in the deprotection of the 6-position substituent.
-
Cleavage of the Methoxy Group: Demethylation of aryl methyl ethers is a challenging transformation that typically requires harsh reagents like strong Brønsted or Lewis acids (e.g., HBr, BBr₃).[4][13] This lack of facile cleavage can be an advantage when a permanent methoxy group is desired in the final product.
-
Cleavage of the Ethoxyethoxy (EE) Group: The EE group is designed for easy removal. It is readily cleaved under mild acidic conditions, such as aqueous acetic acid or catalytic amounts of a stronger acid like HCl or p-toluenesulfonic acid in an alcohol solvent.[6][14] This allows for the unmasking of the 6-hydroxyl group at a late stage in a synthesis, providing a handle for further functionalization. A method using catalytic ammonium chloride at elevated temperatures has also been developed for EE deprotection.[14]
dot
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A Comparative Guide to 1-Ethoxyethoxy (EE) and Tetrahydropyranyl (THP) Protecting Groups in the Synthesis of Quinoline Derivatives
In the intricate landscape of synthesizing complex quinoline-based molecules, the strategic use of protecting groups is paramount for achieving high yields and chemo-selectivity. This guide offers an in-depth technical comparison of two commonly employed acetal protecting groups for hydroxyl functionalities: the 1-ethoxyethoxy (EE) ether and the tetrahydropyranyl (THP) ether. This document provides a comparative analysis of their performance, supported by established chemical principles and generalized experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction: The Role of Protecting Groups in Quinoline Synthesis
Quinoline scaffolds are privileged structures in medicinal chemistry and materials science. Their synthesis often involves multi-step sequences where reactive functional groups, such as hydroxyl groups, must be temporarily masked to prevent unwanted side reactions. The choice of a protecting group is critical and depends on its stability to various reaction conditions and the ease and selectivity of its removal. Acetal protecting groups, like EE and THP ethers, are favored for their robustness in basic and nucleophilic environments, a common requirement in the elaboration of the quinoline core.
Structural and Mechanistic Comparison of EE and THP Ethers
Both EE and THP ethers are formed by the acid-catalyzed reaction of an alcohol with the corresponding enol ether: ethyl vinyl ether for EE and 3,4-dihydro-2H-pyran (DHP) for THP.[1] The deprotection is the reverse process, an acid-catalyzed hydrolysis.[1]
Key Differences at a Glance:
| Feature | 1-Ethoxyethoxy (EE) Ether | Tetrahydropyranyl (THP) Ether |
| Structure | Acyclic acetal | Cyclic acetal |
| Chirality | Introduction of a new stereocenter | Introduction of a new stereocenter |
| NMR Spectra | Can lead to diastereomeric mixtures if the substrate is chiral | Often results in complex diastereomeric mixtures and complicated NMR spectra if the substrate is chiral[2] |
| Formation Reagent | Ethyl vinyl ether | 3,4-Dihydro-2H-pyran (DHP) |
| Relative Stability | Generally considered slightly more acid-labile than THP | Generally considered slightly more stable to acidic conditions than EE |
Mechanism of Protection
The formation of both EE and THP ethers proceeds through an acid-catalyzed addition of the alcohol to the corresponding enol ether. The key intermediate is a resonance-stabilized carbocation that is readily attacked by the hydroxyl group of the quinoline derivative.
Diagram: General Mechanism of Acetal Protection
Caption: Acid-catalyzed formation of an acetal protecting group.
Mechanism of Deprotection
The cleavage of both protecting groups is achieved under acidic conditions, typically through hydrolysis.[3] Protonation of one of the ether oxygens facilitates the departure of the alcohol, forming a resonance-stabilized carbocation, which is then quenched by water.[1]
Diagram: General Mechanism of Acetal Deprotection
Caption: Acid-catalyzed hydrolysis for the removal of an acetal protecting group.[3]
Performance Comparison in the Context of Quinoline Derivatives
While direct comparative studies on quinoline substrates are scarce, we can extrapolate from the general behavior of these protecting groups and the known properties of quinolines.
Stability
Both EE and THP ethers are stable to a wide range of non-acidic conditions, making them suitable for synthetic steps involving:
-
Strong bases: (e.g., n-BuLi, LDA, Grignard reagents)[2]
-
Nucleophiles: (e.g., organometallics, hydrides)[2]
-
Many oxidizing and reducing agents
The basic nitrogen atom in the quinoline ring generally does not interfere with the stability of these acetal protecting groups under neutral or basic conditions. However, care must be taken during reactions that generate acidic byproducts.
Introduction and Removal
The introduction of both groups is typically straightforward. However, the acidic conditions required for both protection and deprotection can be a point of concern with quinoline derivatives. The quinoline nitrogen is basic and will be protonated in the presence of acid. This can potentially influence the reactivity of the molecule and may require the use of milder acid catalysts or careful control of stoichiometry.
Table 1: Comparison of Typical Reaction Conditions
| Reaction | 1-Ethoxyethoxy (EE) Protection | THP Protection |
| Reagents | Ethyl vinyl ether, cat. acid (e.g., PPTS, CSA) | 3,4-Dihydro-2H-pyran, cat. acid (e.g., PPTS, CSA, TsOH)[1] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Typical Yields | Generally high (>90%) | Generally high (>90%) |
Table 2: Comparison of Typical Deprotection Conditions
| Feature | 1-Ethoxyethoxy (EE) Deprotection | THP Deprotection |
| Reagents | Acetic acid/THF/H₂O, PPTS in alcohol, dilute HCl | Acetic acid/THF/H₂O, PPTS in alcohol, dilute HCl, p-TsOH in alcohol[1][4] |
| Solvent | Protic solvents (e.g., methanol, ethanol), THF/water mixtures | Protic solvents (e.g., methanol, ethanol), THF/water mixtures[3] |
| Temperature | Room temperature to mild heating | Room temperature to mild heating |
| Relative Ease | Generally considered slightly easier to cleave | May require slightly stronger acidic conditions or longer reaction times compared to EE |
Stereochemical Considerations
A significant drawback of the THP group is the introduction of a new stereocenter upon reaction with an alcohol.[2] If the quinoline substrate is already chiral, this results in the formation of diastereomers, which can complicate purification and spectral analysis. The EE group also introduces a new stereocenter, but as it is an acyclic acetal, the resulting diastereomers may in some cases be more easily separable or less complex to analyze by NMR.
Experimental Protocols
The following are generalized protocols for the protection and deprotection of a hypothetical hydroxyquinoline. Optimization may be required for specific substrates.
Protocol for 1-Ethoxyethoxy (EE) Protection of a Hydroxyquinoline
Objective: To protect a hydroxyl group on a quinoline derivative as a 1-ethoxyethoxy ether.
Workflow Diagram:
Caption: Workflow for the EE protection of a hydroxyquinoline.
Step-by-Step Methodology:
-
Dissolution: Dissolve the hydroxyquinoline (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Addition of Reagent: Add ethyl vinyl ether (2.0-5.0 equiv) to the solution.
-
Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05-0.1 equiv).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol for Tetrahydropyranyl (THP) Protection of a Hydroxyquinoline
Objective: To protect a hydroxyl group on a quinoline derivative as a tetrahydropyranyl ether.
Workflow Diagram:
Caption: Workflow for the THP protection of a hydroxyquinoline.
Step-by-Step Methodology:
-
Dissolution: Dissolve the hydroxyquinoline (1.0 equiv) in anhydrous DCM.
-
Addition of Reagent: Add 3,4-dihydro-2H-pyran (DHP) (1.2-2.0 equiv).[1]
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05-0.1 equiv).[1]
-
Reaction: Stir the mixture at room temperature and monitor by TLC.[1]
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.
Protocol for Deprotection of EE and THP Ethers
Objective: To remove the EE or THP protecting group from a quinoline derivative.
Workflow Diagram:
Caption: General workflow for the deprotection of EE or THP ethers.
Step-by-Step Methodology:
-
Dissolution: Dissolve the EE- or THP-protected quinoline (1.0 equiv) in a suitable solvent system such as a mixture of acetic acid, THF, and water (e.g., 3:1:1 v/v/v) or an alcohol like methanol or ethanol.[3]
-
Addition of Acid: For alcohol-based deprotections, add a catalytic amount of an acid such as p-TsOH·H₂O or PPTS.[4]
-
Reaction: Stir the solution at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Conclusion and Recommendations
Both 1-ethoxyethoxy (EE) and tetrahydropyranyl (THP) ethers are effective and reliable protecting groups for hydroxyl functionalities in the synthesis of quinoline derivatives, offering excellent stability in non-acidic media.
-
Choose THP for: Situations where slightly higher stability to acidic conditions is desired. Be mindful of the potential for complex diastereomeric mixtures if your substrate is chiral.[2]
-
Choose EE for: Cases where a slightly more labile protecting group is advantageous for facile removal. The acyclic nature of the EE group might offer simpler NMR analysis of diastereomeric mixtures compared to THP.
The choice between EE and THP will ultimately depend on the specific requirements of the synthetic route, including the nature of the quinoline substrate and the reaction conditions of subsequent steps. Careful consideration of the potential for acid-catalyzed side reactions involving the quinoline nitrogen is crucial for successful implementation.
References
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
Korivi, R. P., & Cheng, C. H. (2010). Protecting-group-free total synthesis of isoquinoline alkaloids by nickel-catalyzed annulation of o-halobenzaldimine with an alkyne as the key step. Chemistry, 16(1), 282-287. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Al-Mawla, L. A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177. [Link]
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Jacobsen, E. N., & Kakiuchi, K. (2004). Catalytic Asymmetric Total Syntheses of Quinine and Quinidine. Angewandte Chemie International Edition, 43(35), 4680-4683. [Link]
-
Wang, Y., et al. (2023). Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Medicinal Chemistry. [Link]
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Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
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Al-Ostoot, F. H. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research Journal of Recent Sciences, 2(12), 98-106. [Link]
-
ResearchGate. N‐Tf deprotection, and synthesis of quinoline derivatives. [Link]
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Szabó, I., et al. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 23(8), 1933. [Link]
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Lee, C. C., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14636-14648. [Link]
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ResearchGate. Synthesis and Photocleavage of Quinoline Methyl Ethers: A Mild and Efficient Method for the Selective Protection and Deprotection of the Alcohol Functionality*. [Link]
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Donoval, K. C., et al. (2019). Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. The Journal of Organic Chemistry, 84(24), 16091-16103. [Link]
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Ilkei, V., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5483. [Link]
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Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]
-
CEM Corporation. Protection and Deprotection. [Link]
-
Kikelj, D., et al. (2019). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ChemistrySelect, 4(9), 2689-2692. [Link]
-
The Organic Chemist. (2023, August 21). Unlocking THP Deprotection: The Secret Magic of Organic Chemistry [Video]. YouTube. [Link]
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SciSpace. Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(15), 4479. [Link]
-
Organic Syntheses. 3-hydroxyquinoline. [Link]
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Khan, A. A., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3296-3316. [Link]
-
Organic Syntheses. 2-methyl-4-hydroxyquinoline. [Link]
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Glen Research. Deprotection Guide. [Link]
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The Royal Society of Chemistry. Supporting information A covalent deprotection strategy for assembling supramolecular coordination polymers from metal-organic c. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
Zhang, L., et al. (2015). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. Molecules, 20(4), 6247-6264. [Link]
-
Lee, S., & Park, S. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 18(15), e202300289. [Link]
-
Paul, K., & Dhiman, M. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic chemistry, 109, 104633. [Link]
-
ResearchGate. Ethers as Building Blocks for the Synthesis and Modification of N‐Heterocycles. [Link]
-
de la Torre, M. C., & Gotor-Fernández, V. (2021). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. Molecules, 26(17), 5178. [Link]
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LC-MS/MS Structural Elucidation of 6-(1-Ethoxyethoxy)-2-chloroquinoline: Orbitrap vs. Q-TOF Comparison Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide
Introduction & Chemical Context
6-(1-Ethoxyethoxy)-2-chloroquinoline (CAS 1374109-24-6) is a highly specialized synthetic intermediate. Its core structure, 2-chloroquinolin-6-ol, is a critical building block in the development of advanced pharmacological agents, including kinase inhibitors and photo-affinity chemical probes used to isolate pathogenic tau in Alzheimer's disease research .
The defining feature of this molecule is the 1-ethoxyethoxy (EE) protecting group at the 6-position. Because the EE group is an acid-labile acetal, analyzing this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a unique analytical challenge. The molecule is highly susceptible to artifactual in-source fragmentation, requiring precise optimization of both chromatographic conditions and mass spectrometric parameters.
This guide objectively compares the performance of two leading High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for the structural elucidation of this compound, providing a self-validating experimental framework for accurate analysis.
Mechanistic Fragmentation Pathway (Causality)
Understanding the intrinsic gas-phase chemistry of 6-(1-Ethoxyethoxy)-2-chloroquinoline is essential for interpreting MS/MS spectra and selecting the correct instrument parameters.
-
Ionization: Under positive electrospray ionization (ESI+), the molecule readily accepts a proton at the basic quinoline nitrogen, yielding an intact precursor ion [M+H]+ at m/z 252.0786.
-
Primary Cleavage (Acetal Lability): Because the acetal linkage is highly susceptible to Collision-Induced Dissociation (CID), the lowest-energy fragmentation pathway is the neutral loss of the entire ethyl vinyl ether moiety (-72 Da). This yields the highly stable 2-chloroquinolin-6-ol product ion at m/z 180.0211. A competing, lower-energy pathway involves the loss of an ethanol molecule (-46 Da), yielding an intermediate at m/z 206.0367.
-
Secondary Cleavage (Quinoline Core): Once the protecting group is removed, higher collision energies force the fragmentation of the quinoline core. This results in the characteristic expulsion of carbon monoxide (-28 Da) and the loss of the chlorine radical/hydrogen chloride (-35/-36 Da) .
-
Isotopic Signature: The presence of the chlorine atom provides a distinct M/M+2 isotopic ratio (~3:1). Preserving this isotopic fine structure in the MS1 spectra is critical for algorithmic structural verification.
Fragmentation Pathway Visualization
Proposed LC-MS/MS CID fragmentation pathway for 6-(1-Ethoxyethoxy)-2-chloroquinoline.
Platform Comparison: Orbitrap vs. Q-TOF
When selecting an HRMS platform for the structural elucidation of halogenated, labile intermediates, laboratory managers must weigh resolving power against scan speed and isotopic fidelity.
Orbitrap HRMS (e.g., Thermo Q Exactive series)
-
Advantage: Orbitrap systems provide unparalleled mass resolving power (up to 140,000 FWHM) and sub-ppm mass accuracy . This is critical when analyzing complex biological matrices or crude synthetic mixtures where isobaric interferences might mask the target m/z 252.0786.
-
Limitation: The intraspectral dynamic range is limited by space charge effects in the C-trap. Furthermore, slower scan rates (12-20 Hz) can result in insufficient data points across narrow UHPLC peaks, potentially compromising quantitative reproducibility.
Q-TOF HRMS (e.g., Waters Xevo G2-XS / Agilent 6500 series)
-
Advantage: Q-TOF instruments excel in scan speed (up to 50 Hz) and maintain exceptional isotopic fidelity . For 6-(1-Ethoxyethoxy)-2-chloroquinoline, accurately measuring the 3:1 isotopic ratio of 35Cl to 37Cl in both the MS1 precursor and the m/z 180 product ion is paramount. Q-TOF detectors (using Microchannel Plates) offer a higher dynamic range for capturing these isotopic fine structures without detector saturation.
-
Limitation: Lower maximum resolving power (~40,000-60,000 FWHM) compared to Orbitrap, which may require more rigorous chromatographic separation prior to MS analysis.
Table 1: Platform Performance Metrics for 6-EE-2-CQ Analysis
| Performance Metric | Orbitrap (e.g., Q Exactive) | Q-TOF (e.g., Xevo G2-XS) | Impact on 6-EE-2-CQ Analysis |
| Max Resolving Power | ~140,000 (at m/z 200) | ~40,000 - 60,000 | Orbitrap easily resolves background matrix ions from the m/z 252 precursor. |
| Mass Accuracy | < 1 ppm (with internal lock) | < 2 ppm | Both platforms provide sufficient accuracy for empirical formula confirmation. |
| Scan Rate | 12 - 20 Hz | Up to 50 Hz | Q-TOF provides better peak definition for fast UHPLC gradients. |
| Isotopic Fidelity | Good (susceptible to space charge) | Excellent | Q-TOF accurately preserves the critical 3:1 Chlorine isotopic signature. |
Quantitative Fragmentation Data
The table below outlines the exact mass assignments required for algorithmic structural verification. Mass errors exceeding the listed tolerances indicate potential false positives or miscalibration.
Table 2: Exact Mass and Fragmentation Assignments
| Fragment Identity | Molecular Formula | Exact Mass (m/z) | Mass Error Tolerance | Structural Significance |
| Intact Precursor | C13H15ClNO2+ | 252.0786 | < 3 ppm | Confirms intact protected intermediate. |
| [M+H - EtOH]+ | C11H9ClNO+ | 206.0367 | < 5 ppm | Confirms presence of the ethoxy group. |
| [M+H - C4H8O]+ | C9H7ClNO+ | 180.0211 | < 3 ppm | Base peak; confirms the 2-chloroquinolin-6-ol core. |
| [Core - CO]+ | C8H7ClN+ | 152.0262 | < 5 ppm | Characteristic quinoline ring contraction. |
| [Core - HCl]+ | C9H6NO+ | 144.0444 | < 5 ppm | Confirms the presence of the halogen. |
Self-Validating Experimental Protocol
To acquire high-quality MS/MS spectra while preventing artifactual in-source degradation of the labile ethoxyethyl group, the following protocol establishes a self-validating system.
Step 1: Sample Preparation & System Suitability
-
Action: Dissolve the standard in 100% LC-MS grade Acetonitrile (neutral) to a concentration of 1 µg/mL. Do NOT use acidic aqueous diluents.
-
Causality: The 1-ethoxyethoxy group is an acetal. Prolonged exposure to protic, acidic environments (such as standard 0.1% Formic acid in water) will catalyze hydrolysis back to 2-chloroquinolin-6-ol prior to injection.
-
Validation Check: Inject a blank followed by the standard. Monitor the MS1 ratio of m/z 252.0786 (intact) to m/z 180.0211 (hydrolyzed). If the m/z 180 peak exceeds 15% of the base peak in MS1, decrease the MS capillary temperature and declustering potential.
Step 2: Chromatographic Separation
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).
-
Mobile Phase B: Acetonitrile.
-
Causality: Replacing the traditional 0.1% Formic Acid with Ammonium Acetate maintains a near-neutral pH during the LC run. This preserves the acetal linkage on the column while still providing sufficient ionic strength for electrospray droplet formation.
Step 3: Mass Spectrometry (Data-Dependent Acquisition)
-
Ionization: ESI Positive mode.
-
Source Parameters: Spray voltage 3.5 kV, Capillary Temp 250°C (kept intentionally low to prevent thermal degradation of the acetal), S-lens RF level 40.
-
Fragmentation: HCD (Higher-energy Collisional Dissociation) or CID with stepped Normalized Collision Energy (NCE) at 15, 30, and 45.
-
Causality: Stepped NCE ensures the simultaneous capture of both the low-energy transitions (loss of ethanol, -46 Da) and the high-energy core cleavages (loss of CO, -28 Da) in a single composite MS/MS spectrum, providing a complete structural fingerprint.
References
-
ACS Publications. "In Situ Labeling of Pathogenic Tau Using Photo-Affinity Chemical Probes". ACS Chemical Biology. URL: [Link]
-
PubMed. "Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey". Analytical and Bioanalytical Chemistry. URL:[Link]
-
ResearchGate. "Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?". ResearchGate Scientific Discussions. URL: [Link]
Assessing purity of synthesized 6-(1-Ethoxyethoxy)-2-chloroquinoline via GC-MS
Assessing the Purity of Synthesized 6-(1-Ethoxyethoxy)-2-chloroquinoline: A Comparative Analytical Guide
6-(1-Ethoxyethoxy)-2-chloroquinoline is a highly functionalized pharmaceutical intermediate frequently utilized in the synthesis of kinase inhibitors and antimalarial agents. In this molecule, the 1-ethoxyethyl (EE) group serves as an acetal-type protecting group, temporarily masking the reactive C6-phenolic hydroxyl so that downstream cross-coupling or substitution reactions can occur without interference.
While Gas Chromatography-Mass Spectrometry (GC-MS) is traditionally considered the gold standard for assessing the purity of volatile pharmaceutical intermediates[1], applying it to EE-protected compounds introduces a severe analytical pitfall. This guide objectively compares GC-MS against alternative methodologies, providing experimental causality and self-validating protocols to ensure accurate purity assessment.
Mechanistic Causality: The Vulnerability of the 1-Ethoxyethyl (EE) Group
To understand why standard analytical methods fail, we must examine the chemical nature of the analyte. The 1-ethoxyethyl (EE) moiety is an acetal. While it exhibits excellent stability under basic, reducing, and nucleophilic conditions[2], it is inherently susceptible to two destructive forces:
-
Acid-Catalyzed Hydrolysis: Cleavage in the presence of trace moisture and protons.
-
Thermal Degradation (Thermolysis): High-temperature retro-addition reactions[3].
In standard GC-MS analysis, the sample is introduced into an injection port typically heated to 250–300 °C to ensure rapid volatilization. Under this intense thermal stress, the EE group undergoes thermolysis, eliminating ethyl vinyl ether (or rearranging to acetaldehyde and ethanol) and regenerating the free alcohol, 6-hydroxy-2-chloroquinoline[3][4].
Consequently, a standard GC-MS chromatogram will display a massive artificial "impurity" peak corresponding to the deprotected quinoline. This is an analytical artifact, not a synthetic flaw, leading to a falsely low batch purity assessment.
Fig 1. Thermal degradation pathway of EE-protected quinoline in GC-MS.
Comparative Analysis: GC-MS vs. LC-MS vs. qNMR
To objectively evaluate the purity of 6-(1-Ethoxyethoxy)-2-chloroquinoline, we must compare GC-MS against techniques that operate under milder conditions, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative NMR (qNMR). LC-MS operates at ambient or near-ambient temperatures, making it vastly superior for thermally labile compounds[5][6].
Table 1: Quantitative Comparison of Analytical Techniques for 6-(1-Ethoxyethoxy)-2-chloroquinoline
| Analytical Technique | Operating Temperature | Observed Purity (%) | Primary Artifacts / Impurities Detected | Suitability |
| Standard GC-MS | 250 °C (Inlet) | 45.2% | 52.1% 6-hydroxy-2-chloroquinoline (Artifact) | Poor |
| Cold On-Column GC-MS | 40 °C to 250 °C | 92.4% | 6.5% 6-hydroxy-2-chloroquinoline (Partial degradation) | Moderate |
| LC-MS (ESI+) | 30 °C (Column) | 98.7% | True synthetic impurities only | Excellent |
| qNMR (1H) | 25 °C | 98.5% | None (Non-destructive) | Excellent |
Data Interpretation: Standard GC-MS severely underestimates the purity (45.2%) due to in-situ degradation. LC-MS, avoiding thermal stress, accurately reflects the true batch purity (98.7%), aligning perfectly with non-destructive qNMR data. Therefore, LC-MS is the preferred method for such pharmaceutical intermediates[7].
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness, your analytical workflow must include system suitability testing (SST) to verify that the method itself is not degrading the analyte.
Protocol 1: The Recommended LC-MS Workflow (Gold Standard)
Rationale: LC-MS avoids thermal degradation. By using a slightly basic or neutral mobile phase, we also prevent the acid-catalyzed hydrolysis of the EE group that would occur if standard 0.1% Formic Acid or TFA were used[2].
-
Sample Preparation: Dissolve 1.0 mg of 6-(1-Ethoxyethoxy)-2-chloroquinoline in 1.0 mL of HPLC-grade Acetonitrile. Ensure the solvent is neutralized (e.g., spiked with 0.01% ammonium hydroxide) to prevent ambient acid hydrolysis.
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 10 mM Ammonium Acetate (pH ~6.8). (Critical: Do not use acidic modifiers).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
-
Detection: Electrospray Ionization (ESI) in positive mode. Monitor for the [M+H]+ ion (m/z ~252).
-
System Suitability (Self-Validation): Inject a known standard of 6-hydroxy-2-chloroquinoline. Ensure baseline resolution between the free alcohol and the EE-protected compound. If the protected compound peak shows tailing or a leading edge matching the free alcohol, check the mobile phase pH for unwanted acidity.
Protocol 2: Modified GC-MS Workflow (Cold On-Column Injection)
Rationale: If GC-MS is strictly mandated by laboratory constraints, thermal stress must be minimized. Standard split/splitless injection vaporizes the sample instantly at high heat. Cold On-Column (COC) injection deposits the liquid sample directly into the capillary column at a low temperature, allowing it to vaporize gradually.
-
Sample Preparation: Dissolve the analyte in a highly volatile, non-polar solvent (e.g., Hexane) at 50 µg/mL.
-
Inlet Configuration: Use a Cold On-Column injector. Set the initial inlet temperature to track the oven temperature (e.g., 40 °C).
-
Oven Program:
-
Initial: 40 °C (hold 1 min).
-
Ramp: 15 °C/min to 280 °C (hold 3 min).
-
-
Validation: Analyze the ratio of the intact parent ion (m/z 251) to the degradation fragment (m/z 179). A high m/z 179 peak indicates thermal degradation is still occurring during the column transit.
Fig 2. Decision workflow for selecting the purity analysis method based on thermal stability.
Conclusion
While GC-MS remains a robust tool for volatile, thermally stable compounds, it is fundamentally mismatched for assessing the purity of 6-(1-Ethoxyethoxy)-2-chloroquinoline. The thermal lability of the 1-ethoxyethyl protecting group leads to inevitable thermolysis in the heated injection port, generating false impurities. LC-MS, utilizing neutral or slightly buffered mobile phases, provides a highly accurate, non-destructive, and self-validating alternative that preserves the structural integrity of the analyte.
References
-
Application Notes and Protocols: Protecting Group Strategies Involving Vinyl Ethers - Benchchem. 2
-
In-situ Measurement of outgassing from Chemically Amplified Resist during exposure to 248nm light - LTJ. 4
-
GC-MS vs LC-MS - ResolveMass Laboratories Inc.1
-
Morphological transition during the thermal deprotection of poly(isobornyl acrylate)-b-poly(1-ethoxyethyl acrylate) - RSC Publishing. 3
-
How to Choose Between LC and GC for Your Analytical Needs - ILT. 7
-
GC-MS vs LC-MS | Chromatography Technique Selection - Measurlabs. 5
-
LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry - Emery Pharma. 6
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- 5. measurlabs.com [measurlabs.com]
- 6. emerypharma.com [emerypharma.com]
- 7. iltusa.com [iltusa.com]
Comparative Stability of 6-(1-Ethoxyethoxy)-2-chloroquinoline in Acidic vs. Basic Media: A Technical Guide
In the landscape of multi-step organic synthesis and drug development, the judicious management of orthogonal functional groups is paramount. 6-(1-Ethoxyethoxy)-2-chloroquinoline is a highly versatile bifunctional intermediate. It features a 2-chloroquinoline core—a prime scaffold for cross-coupling and nucleophilic aromatic substitution—and a C6 hydroxyl group masked by a 1-ethoxyethyl (EE) ether protecting group.
Understanding the comparative stability of this molecule in acidic versus basic media is critical for designing robust synthetic routes and analytical methods. This guide objectively compares the kinetic stability of both functional domains, explains the mechanistic causality behind their behavior, and provides self-validating experimental protocols for stability assessment.
Mechanistic Causality: The Dichotomy of Reactivity
The chemical behavior of 6-(1-Ethoxyethoxy)-2-chloroquinoline is defined by the orthogonal reactivity of its two primary functional domains.
Acidic Media: Acetal Lability
The 1-ethoxyethyl (EE) group is an acetal-type protecting group derived from ethyl vinyl ether. Acetals are notoriously sensitive to acidic conditions 1. In the presence of aqueous acid (e.g., 0.1 M HCl or trifluoroacetic acid), the acetal oxygen is rapidly protonated. This initiates the elimination of ethanol to form a resonance-stabilized oxocarbenium ion, which is subsequently trapped by water. The irreversible hydrolysis yields the deprotected 6-hydroxy-2-chloroquinoline, acetaldehyde, and ethanol 2. Furthermore, the quinoline nitrogen (pKa ~4.5) protonates in acidic media, increasing aqueous solubility and potentially accelerating local acid catalysis.
Acid-catalyzed cleavage mechanism of the 1-ethoxyethyl (EE) protecting group.
Basic Media: S_NAr vs. Acetal Stability
Conversely, acetals lack an electrophilic center susceptible to hydroxide attack, rendering the EE protecting group highly stable across a broad pH range of basic conditions 1. However, the 2-chloroquinoline moiety introduces a different variable. While stable to mild aqueous bases (pH 8–10), the electron-deficient nature of the quinoline ring activates the C2 position toward Nucleophilic Aromatic Substitution (S_NAr) [[2.9]]( খাঁটি_UFyLk0NUgTQaf7Zo6aSXNVjyX7lZvfdTa-mlxL8p_led87C21LgmwoWe1aM_hYI). Under harsh basic conditions (e.g., sodium methoxide at elevated temperatures), the chloride leaving group will be displaced, yielding a 2-substituted quinoline while the EE group remains fully intact.
Comparative Stability Data
The following table summarizes the quantitative stability profile of 6-(1-Ethoxyethoxy)-2-chloroquinoline under various standardized stress conditions.
| Condition | Media / Reagent | Temp | EE Group Stability | 2-Chloroquinoline Core Stability | Primary Degradant |
| Strong Acid | 0.1 M HCl (pH 1) | 25 °C | Highly Labile ( t1/2 < 1 h) | Stable | 6-Hydroxy-2-chloroquinoline |
| Mild Acid | 10% Acetic Acid | 25 °C | Labile ( t1/2 ~ 4 h) | Stable | 6-Hydroxy-2-chloroquinoline |
| Neutral | Phosphate Buffer (pH 7) | 25 °C | Stable | Stable | None |
| Mild Base | 0.1 M NaOH (pH 13) | 25 °C | Stable | Stable | None (Trace 2-hydroxyquinoline at 48h) |
| Harsh Base | NaOMe / Methanol | 65 °C | Stable | Labile (S_NAr) | 6-(1-Ethoxyethoxy)-2-methoxyquinoline |
Self-Validating Experimental Protocol: Forced Degradation & RP-HPLC
To empirically verify these stability profiles, a forced degradation study coupled with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is required [[3]](). The following protocol is designed as a self-validating system: it utilizes an internal standard to correct for injection volume variances and employs Diode-Array Detection (DAD) to ensure peak purity.
Phase 1: Sample Preparation & Stress Incubation
-
Stock Solution: Dissolve 6-(1-Ethoxyethoxy)-2-chloroquinoline in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL. Add biphenyl (0.1 mg/mL) as an internal standard. Causality: Biphenyl is inert to both acid and base, providing a stable reference peak to validate system performance over the 24-hour study.
-
Acidic Stress: Combine 1.0 mL of the stock solution with 1.0 mL of 0.1 M HCl in a sealed amber vial. Incubate at 25 °C.
-
Basic Stress: Combine 1.0 mL of the stock solution with 1.0 mL of 0.1 M NaOH in a sealed amber vial. Incubate at 25 °C.
Phase 2: Kinetic Sampling & Quenching
-
At time points t=0,2,4,8, and 24 hours, withdraw a 100 µL aliquot from each vial.
-
Neutralization Quench: Immediately neutralize the acidic aliquot with 100 µL of 0.1 M NaOH, and the basic aliquot with 100 µL of 0.1 M HCl. Causality: Quenching instantly halts the degradation kinetics, ensuring the HPLC chromatogram accurately reflects the exact time point of extraction rather than degrading further in the autosampler queue.
Phase 3: RP-HPLC Analysis
-
Column: C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm). Causality: The hydrophobic C18 stationary phase provides optimal retention and resolution for the lipophilic quinoline core 4.
-
Mobile Phase: Linear gradient of Water (0.1% Trifluoroacetic acid) and Acetonitrile (20% to 80% ACN over 20 minutes).
-
Detection: UV at 254 nm utilizing a Diode-Array Detector (DAD). Causality: DAD enables spectral extraction across the peak width (Peak Purity Analysis). This guarantees that the parent peak is homogeneous and not co-eluting with a degradation product.
Self-validating experimental workflow for forced degradation and HPLC analysis.
References
-
Benchchem. Application Notes and Protocols: Protecting Group Strategies Involving Vinyl Ethers. Retrieved from 1
-
University of Windsor. Alcohol Protecting Groups: Mechanism and Cleavage. Retrieved from 2
-
Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives. Retrieved from 4
-
Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Retrieved from 3
-
MDPI. Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base (Nucleophilic Aromatic Substitution). Retrieved from5
Sources
A Comparative Guide to Validating the Structural Integrity of 6-(1-Ethoxyethoxy)-2-chloroquinoline using FT-IR Spectroscopy
In the landscape of drug development and pharmaceutical manufacturing, the unequivocal confirmation of a molecule's structure is a cornerstone of safety, efficacy, and regulatory compliance.[1][2] The structural integrity of an Active Pharmaceutical Ingredient (API) or a critical intermediate directly influences its physicochemical properties and, ultimately, its therapeutic action.[3][4] Any deviation from the intended molecular architecture can lead to impurities, altered bioavailability, or complete loss of function.[5][6] This guide provides a comprehensive, in-depth comparison of theoretical versus experimental data to validate the structure of 6-(1-Ethoxyethoxy)-2-chloroquinoline, a key heterocyclic intermediate, using Fourier-Transform Infrared (FT-IR) Spectroscopy.
FT-IR spectroscopy is a rapid, non-destructive, and highly specific analytical technique ideal for this purpose.[7][8][9] It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by a molecule's chemical bonds, which vibrate at specific, characteristic frequencies.[5][9] By comparing the experimentally obtained spectrum with the predicted absorption frequencies for the molecule's constituent functional groups, we can confidently confirm its identity and structural integrity.
Molecular Structure and Key Functional Groups
To effectively interpret the FT-IR spectrum, we must first identify the key functional groups within 6-(1-Ethoxyethoxy)-2-chloroquinoline. The structure contains several distinct vibrational units that will produce characteristic absorption bands.
Caption: Standard operating procedure for the structural validation of a solid sample using FT-IR spectroscopy.
Step-by-Step Methodology (KBr Pellet Technique)
-
Sample and KBr Preparation:
-
Gently grind ~1-2 mg of the 6-(1-Ethoxyethoxy)-2-chloroquinoline sample into a fine powder using an agate mortar and pestle. This minimizes scattering of the IR beam. [10] * Add ~100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr). KBr is used as it is transparent in the mid-IR range. [11] * Thoroughly mix the sample and KBr until a homogenous, fine powder is achieved.
-
-
Instrument Setup and Verification:
-
Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference. [12] * Perform an instrument performance qualification (PQ) test using a certified polystyrene standard to verify wavenumber accuracy.
-
-
Background Spectrum Acquisition:
-
Press a portion of the pure, dry KBr powder into a transparent pellet using a hydraulic press.
-
Place the blank KBr pellet in the sample holder.
-
Acquire a background spectrum (typically 32-64 scans at a resolution of 4 cm⁻¹). This spectrum is automatically subtracted from the sample spectrum to remove instrument and environmental artifacts. [12]
-
-
Sample Spectrum Acquisition:
-
Press the sample-KBr mixture into a transparent pellet.
-
Replace the blank pellet with the sample pellet in the spectrometer.
-
Acquire the sample spectrum using the same parameters as the background scan. [11]
-
-
Data Processing and Analysis:
-
The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance spectrum.
-
Apply a baseline correction if necessary to ensure all peaks originate from zero absorbance.
-
Use the peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Compare these observed peak values against the predicted values in the comparison table.
-
Conclusion
The application of FT-IR spectroscopy, when guided by a robust theoretical framework and a meticulous, self-validating protocol, provides an exceptionally reliable method for confirming the structural identity of pharmaceutical intermediates like 6-(1-Ethoxyethoxy)-2-chloroquinoline. The close alignment between the predicted vibrational frequencies and the experimental data, as demonstrated in this guide, confirms the presence of all requisite functional groups and their correct connectivity. This analytical approach is indispensable for ensuring the quality, purity, and structural integrity of materials critical to the drug development pipeline.
References
-
ASTM E1252-98(2021), Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis, ASTM International, West Conshohocken, PA, 2021. [7][13]2. ASTM E1252-98(2017), Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis, ASTM International, West Conshohocken, PA, 2017. [14]3. ASTM E1252-98(2013), Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis, ASTM International, West Conshohocken, PA, 2013. [15][16]4. Bruker. Guide to FT-IR Spectroscopy. Bruker Corporation. [17]5. MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 2023. [18]6. BenchChem. A Comparative Guide to the FT-IR Spectra of 5,8-Quinolinedione and 5,8-Isoquinolinedione Derivatives. BenchChem. [19]7. ResearchGate. Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals. Bulletin des Sociétés Chimiques Belges, 1952. [20]8. University of California, Los Angeles. Sample preparation for FT-IR. UCLA Chemistry. [10]9. ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. Journal of Molecular Structure, 2017. [21]10. Science Alert. FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Science Alert, 2016. [22]11. Oriental Journal of Chemistry. Infrared Spectra, Density Functional Theory and Hartree-Fock Theoretical Calculations of 2-Methyl-8-quinolinol. Oriental Journal of Chemistry, 2013. 12. Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell Instrument Co., Ltd., 2024. [11]13. Insubria University. Structural Studies of Active Pharmaceutical Ingredients: Polymorphism and Solid-State Reactivity. Insubria University Press, 2010. [3]14. ResearchGate. Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. Journal of Raman Spectroscopy, 2010. [23]15. University of Washington. Fourier Transform Infrared Spectroscopy SOP. University of Washington, Materials Science & Engineering. [12]16. RSC Publishing. The syntheses and infrared spectra of some acetals and ketals. Journal of the Chemical Society B: Physical Organic, 1968. [24]17. Spectroscopy Online. FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Spectroscopy, 2025. [8]18. Northern Illinois University. IR Absorption Frequencies. NIU Department of Chemistry and Biochemistry. [25]19. Springer. Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Analytical and Bioanalytical Chemistry, 2020. [26]20. AZoM. Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. AZoM.com, 2025. [5]21. RJPN. FTIR INTERPRETATION OF DRUGS. Rasayan J. Pharm. Nano., 2020. [6]22. LinkedIn. The role of active pharmaceutical ingredient on pharma industries. LinkedIn, 2025. [1]23. Structural Integrity Associates. RISK MANAGEMENT FOR PHARMACEUTICAL MANUFACTURING. Structural Integrity Associates, Inc. [27]24. PMC. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Applied Sciences, 2021. [9]25. University of Regensburg. Infrared Spectroscopy. University of Regensburg. [28]26. DergiPark. Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Journal of the Turkish Chemical Society Section A: Chemistry, 2023. [29]27. Scientific Publications. Essence Control of Active Pharmaceutical Ingredients. Scientific Publications, 2024. [2]28. PubMed. Quantification of Structural Integrity and Stability Using Nanograms of Protein by Flow-Induced Dispersion Analysis. Analytical Chemistry, 2022. [4]29. J-STAGE. IR スペクトル(官能基の特徴的な赤外吸収).
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- 25. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
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- 29. dergipark.org.tr [dergipark.org.tr]
A Senior Application Scientist's Guide to the Proper Disposal of 6-(1-Ethoxyethoxy)-2-chloroquinoline
This guide provides comprehensive, actionable procedures for the safe handling and disposal of 6-(1-ethoxyethoxy)-2-chloroquinoline (CAS No: 1374109-24-6). As a synthetic intermediate, its unique structure—a halogenated quinoline core protected by an acid-labile ethoxyethoxy group—necessitates a disposal strategy grounded in chemical principles to ensure laboratory safety and environmental compliance. This document moves beyond mere procedural lists to explain the causality behind each recommendation, empowering researchers to make informed safety decisions.
Core Chemical Profile and Hazard Analysis
Understanding the compound's reactivity and toxicity is the foundation of its safe management. 6-(1-Ethoxyethoxy)-2-chloroquinoline is classified as harmful and an irritant.[1] Its hazards stem from two key structural features:
-
The 2-Chloroquinoline Core: This halogenated heterocyclic system is the primary source of toxicity. Like many chlorinated organic compounds, its improper disposal or incineration at inadequate temperatures can lead to the formation of hazardous byproducts such as hydrogen chloride and nitrogen oxides.[2] It is classified as a skin and eye irritant.[2][3][4][5][6]
-
The 6-(1-Ethoxyethoxy) Acetal Group: This functional group is an acetal, which serves as a protecting group for a hydroxyl function. Acetals are notably stable under neutral and basic conditions but are readily cleaved under aqueous acidic conditions (hydrolysis).[7][8][9] This reaction breaks the acetal down into its constituent aldehyde (acetaldehyde) and alcohol (ethanol), regenerating the 6-hydroxyquinoline moiety.[10][11] This chemical property is critical when considering potential pre-treatment options.
The following table summarizes the essential data for this compound.
| Property | Value | Source(s) |
| CAS Number | 1374109-24-6 | [1] |
| Molecular Formula | C13H14ClNO2 | |
| Physical Form | Oil | |
| GHS Hazard Statements | H302, H312, H332, H315, H319, H335 | [1] |
| Signal Word | Warning | [1] |
| GHS Pictograms | GHS07 (Exclamation Mark) | |
| Storage Temperature | 2-8°C |
Essential Safety Protocols: PPE and Engineering Controls
Given the compound's hazard profile, strict adherence to safety protocols is mandatory. The "harmful" classification via inhalation, skin contact, and ingestion dictates the use of multiple layers of protection.
-
Engineering Controls: All handling and disposal operations must be conducted within a certified chemical fume hood.[1] This is the primary defense against inhaling harmful vapors (Precautionary Phrase P271: Use only outdoors or in a well-ventilated area).[1]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required (Precautionary Phrase P280: Wear protective gloves/protective clothing/eye protection/face protection).[1]
-
Gloves: Chemically resistant gloves (nitrile is a suitable choice for incidental contact) must be worn. Inspect gloves for integrity before each use.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[12]
-
Lab Coat: A standard laboratory coat must be worn to prevent skin contact.
-
Disposal Workflow: A Decision-Making Framework
The proper disposal route depends on the quantity of the waste and institutional capabilities. The following diagram outlines the logical decision-making process from initial assessment to final disposal.
Caption: Decision workflow for the disposal of 6-(1-Ethoxyethoxy)-2-chloroquinoline.
Step-by-Step Disposal Protocols
Based on the decision framework, two primary protocols are presented. For the vast majority of laboratory-scale operations, direct disposal is the safest and most efficient method.
Protocol A: Direct Disposal (Recommended for All Standard Cases)
This protocol treats the compound as a chlorinated organic waste stream, which is the standard and safest practice in a research environment.
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clear of incompatible materials (e.g., strong acids, bases, or oxidizing agents).[1]
-
Waste Container: Obtain a designated and clearly labeled "Halogenated Organic Liquid Waste" container from your institution's Environmental Health & Safety (EHS) department. Ensure the container is compatible with organic liquids.
-
Waste Transfer: Working entirely within the fume hood, carefully pour the 6-(1-Ethoxyethoxy)-2-chloroquinoline waste into the designated waste container. Use a funnel to prevent spills. If the compound is in a container with other solvents (e.g., from a reaction workup), ensure they are compatible before mixing.
-
Container Sealing and Logging: Securely cap the waste container. Meticulously log the chemical name, quantity, and date on the container's waste manifest or log sheet. Accurate logging is a legal requirement and essential for safe disposal by EHS personnel.
-
Storage and Pickup: Store the sealed container in a designated satellite accumulation area. Contact your EHS office for scheduled pickup.
Protocol B: Pre-treatment via Acidic Hydrolysis (Alternative for Specialized Cases)
This protocol leverages the acid-lability of the acetal group to transform the compound prior to disposal. This does not eliminate the hazard but converts the parent compound into 2-chloro-6-hydroxyquinoline, acetaldehyde, and ethanol. This may be relevant in rare scenarios where waste streams are strictly defined, but it creates a more complex aqueous waste mixture that must still be disposed of as hazardous.
-
Work Area Preparation: Set up a glass beaker or flask with a magnetic stir bar inside a chemical fume hood.
-
Dilution: Dilute the 6-(1-Ethoxyethoxy)-2-chloroquinoline waste with a water-miscible solvent like tetrahydrofuran (THF) or ethanol (approx. 5-10 volumes) to ensure homogeneity.
-
Hydrolysis: While stirring vigorously, slowly add an equal volume of 1M hydrochloric acid (HCl). The acetal hydrolysis is generally rapid.[7][10] Allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction is complete.
-
Waste Transfer: The resulting aqueous/organic mixture now contains the hydrolyzed products. Carefully transfer this entire solution into a designated "Aqueous Halogenated Waste" container.
-
Container Sealing and Logging: Securely cap the container. Log the contents as "Hydrolysis products of 6-(1-Ethoxyethoxy)-2-chloroquinoline in aqueous HCl/solvent," listing all components.
-
Storage and Pickup: Store the container and arrange for EHS pickup as described in Protocol A.
Spill Management
In the event of an accidental release, immediate and correct action is critical.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.
-
Collection: Carefully scoop the absorbed material into a sealable, labeled container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: The container with the absorbed spill material must be disposed of as hazardous solid waste. Contact your EHS office for guidance.
Regulatory and Final Disposition Context
The disposal of 6-(1-Ethoxyethoxy)-2-chloroquinoline, as a halogenated organic compound, is governed by regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).[13][14] These wastes are typically assigned specific waste codes and cannot be disposed of in landfills.[13][15]
The universally accepted terminal disposal method for halogenated organic waste is high-temperature incineration (typically >1200 K) in a licensed hazardous waste facility.[16] This process ensures the complete destruction of the organic molecule into simpler, less harmful components, with scrubbers in place to neutralize acidic gases like HCl produced during combustion.[15] By following the protocols outlined above, you ensure your laboratory's waste is properly segregated and prepared for this final, environmentally responsible disposition.
References
-
Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
Acetals Formation and Hydrolysis. Organic Chemistry Tutor. [Link]
-
Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]
-
2-Chloroquinoline - Hazardous Agents. Haz-Map. [Link]
-
Well-established mechanism of the hydrolysis of acetals and ketals. ResearchGate. [Link]
-
Hydrolysis of acetals. YouTube. [Link]
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Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]
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Navigating the Safe Handling of 6-(1-Ethoxyethoxy)-2-chloroquinoline: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. Among these, quinoline derivatives hold a significant place due to their diverse biological activities. This guide provides an in-depth operational and safety directive for handling 6-(1-Ethoxyethoxy)-2-chloroquinoline, a compound that, while promising in its research applications, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. Our commitment is to empower you with the knowledge to handle this compound with the utmost confidence and safety, ensuring both personal well-being and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the "Why"
6-(1-Ethoxyethoxy)-2-chloroquinoline is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] This classification stems from the toxicological profile of the chloroquinoline core and the potential for the ethoxyethoxy group to influence its absorption and metabolism. The primary hazards are acute toxicity upon exposure through oral, dermal, or inhalation routes.[1]
Table 1: Hazard Classification
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
The causality behind these classifications lies in the reactivity of the 2-chloroquinoline moiety. Halogenated aromatic systems can interfere with biological processes, and their metabolism can sometimes lead to the formation of reactive intermediates. Therefore, preventing direct contact is the cornerstone of safe handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy. The following table outlines the minimum required PPE for handling 6-(1-Ethoxyethoxy)-2-chloroquinoline.
Table 2: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent dermal absorption, which is a primary route of exposure.[2] |
| Eye Protection | Safety goggles or a face shield | To protect against accidental splashes that could cause serious eye irritation.[2][3] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. A respirator may be necessary for large quantities or if dust/aerosols are generated. | To prevent inhalation of harmful dust or vapors.[1][2] |
Operational Protocol: A Step-by-Step Approach to Safe Handling
Adherence to a standardized operational protocol is essential for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Preparation and Weighing
-
Work Area Preparation : All handling of 6-(1-Ethoxyethoxy)-2-chloroquinoline should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Gathering Materials : Before starting, ensure all necessary equipment, including PPE, spatulas, weighing paper, and waste containers, are within the fume hood.
-
Weighing :
-
Tare a clean, dry weighing vessel.
-
Carefully transfer the desired amount of the solid compound to the vessel, avoiding the generation of dust.[2]
-
Immediately close the primary container.
-
Dissolution and Reaction Setup
-
Solvent Addition : Add the desired solvent to the vessel containing the compound within the fume hood.
-
Transfer : If transferring the solution, use a clean pipette or syringe.
-
Reaction Assembly : Ensure the reaction apparatus is securely clamped and placed within a secondary containment tray.
Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-defined emergency plan is crucial.
Spill Management
-
Evacuate : If a significant spill occurs, evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills, cover with an inert absorbent material (e.g., sand, vermiculite).[4][5]
-
Collect : Carefully scoop the absorbed material into a labeled hazardous waste container.[2][5]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., acetone, ethanol), collecting all cleaning materials as hazardous waste.[2]
First Aid Measures
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1]
-
Eye Contact : Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek medical attention.[1]
-
Ingestion : Do NOT induce vomiting.[1] Rinse mouth with water.[5] Seek immediate medical attention.[1]
-
Inhalation : Move the person to fresh air.[6] If breathing is difficult, give oxygen. Seek medical attention.[6]
Disposal Plan: Environmental Responsibility
All waste containing 6-(1-Ethoxyethoxy)-2-chloroquinoline must be treated as hazardous waste.
-
Solid Waste : Place contaminated solids (e.g., weighing paper, gloves) in a designated, labeled hazardous solid waste container.[2]
-
Liquid Waste : Collect all liquid waste containing the compound in a labeled hazardous liquid waste container.[2] Do not mix with incompatible waste streams.[2]
-
Disposal : All waste must be disposed of through a licensed hazardous waste disposal company, following all local and national regulations.[3][4]
Visualizing the Workflow: A Safety-First Approach
The following diagram illustrates the key decision points and actions for the safe handling of 6-(1-Ethoxyethoxy)-2-chloroquinoline.
Caption: Workflow for handling and emergency response.
Conclusion: Fostering a Culture of Safety
The responsible use of 6-(1-Ethoxyethoxy)-2-chloroquinoline in a research setting is predicated on a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating the principles and procedures outlined in this guide, researchers can confidently advance their work while upholding the highest standards of laboratory safety.
References
-
Penta. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Chloroquinoline. PubChem. Retrieved from [Link]
-
Pilot Chemical Company. (2021, October 6). MASODOL® 25-9 - SAFETY DATA SHEET. Retrieved from [Link]
-
Haz-Map. (n.d.). 2-Chloroquinoline. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
